molecular formula C5H2ClNS B189780 2-Chlorothiophene-3-carbonitrile CAS No. 127667-02-1

2-Chlorothiophene-3-carbonitrile

Cat. No.: B189780
CAS No.: 127667-02-1
M. Wt: 143.59 g/mol
InChI Key: QHEASGMGAALVJB-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-carbonitrile is an organic compound with the molecular formula C5H2ClNS and a molecular weight of approximately 143.59 g/mol . Its structure is defined by a thiophene ring core, which is substituted with a chlorine atom at the 2-position and a nitrile group (carbonitrile) at the 3-position . The SMILES notation for the compound is C1=CSC(=C1C#N)Cl, and its InChIKey is QHEASGMGAALVJB-UHFFFAOYSA-N . As a versatile heterocyclic building block, this compound is primarily valued in organic synthesis and medicinal chemistry research. The presence of both an electron-withdrawing nitrile group and a reactive chlorine atom on the thiophene ring makes it a suitable precursor for the synthesis of more complex molecules, including various pharmaceutical intermediates and functional materials . Researchers utilize this compound to develop substances with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNS/c6-5-4(3-7)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEASGMGAALVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563258
Record name 2-Chlorothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127667-02-1
Record name 3-Thiophenecarbonitrile, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127667-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorothiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chlorothiophene-3-carbonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth operational framework for the safe handling, synthesis application, and risk management of 2-Chlorothiophene-3-carbonitrile (CAS: 127667-02-1).[1][2] Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical reactivity with practical laboratory protocols, specifically tailored for researchers in drug discovery (e.g., kinase inhibitors, thienopyridine scaffolds).[3]

Critical Disambiguation: Do not confuse this compound with 2-Amino-5-methylthiophene-3-carbonitrile (Olanzapine intermediate) or 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (Prasugrel intermediate, CAS 28783-41-7).[1][2] This guide focuses exclusively on the 2-chloro electrophile.

Part 1: Molecular Profile & Critical Hazards[1][3]

The utility of 2-Chlorothiophene-3-carbonitrile lies in its "push-pull" electronic structure.[1][2] The electron-withdrawing nitrile group (


) at position 3 activates the chlorine at position 2 towards Nucleophilic Aromatic Substitution (

).[1][2] This same reactivity makes it a potent skin sensitizer and alkylating agent in biological systems.[1][2]
Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 127667-02-1 Unique identifier for inventory tracking.[1][2][4]
Formula

Molecular Weight: 143.59 g/mol .[1][2]
Physical State Solid (Low melting point)Often appears as an off-white to beige crystalline powder or solidified melt.[1][2]
Solubility DMSO, Methanol, DCMLipophilic nature facilitates rapid dermal absorption.[1][3]
Reactivity High (

Electrophile)
Violent reaction possible with strong nucleophiles (hydrazines, thiolates).[2][3]
Flash Point >110°C (Predicted)Combustible.[1][2][3] Emits

,

,

,

upon burning.[3]

Part 2: Toxicology & Exposure Control Strategy

The "Why" Behind the Hazard

Standard SDSs list "Harmful if swallowed/inhaled."[2] As scientists, we must understand the mechanism:

  • Metabolic Cyanide Release: While aromatic nitriles are more stable than aliphatic ones, hepatic metabolism (Cytochrome P450) can liberate cyanide ions (

    
    ) over time, leading to cytotoxic hypoxia.[2][3]
    
  • Protein Alkylation: The activated C-Cl bond can react with cysteine residues in skin proteins, leading to severe contact dermatitis and sensitization (H317).[1][2]

Visualizing the Hazard Pathway

The following diagram illustrates the dual-threat mechanism of this compound: chemical reactivity (external) and metabolic toxicity (internal).[2]

HazardPathway Compound 2-Chlorothiophene- 3-carbonitrile Skin Dermal Contact (Lipophilic Entry) Compound->Skin Inhalation Inhalation (Dust/Vapor) Compound->Inhalation Reaction S_NAr Reaction with Skin Proteins Skin->Reaction Cysteine attack Metabolism Hepatic P450 Metabolism Skin->Metabolism Systemic absorption Inhalation->Metabolism Dermatitis Severe Sensitization & Dermatitis Reaction->Dermatitis Hypoxia Release of CN- (Cytotoxic Hypoxia) Metabolism->Hypoxia Slow kinetics

Figure 1: Dual-pathway toxicity model showing direct protein alkylation (dermatitis) and metabolic activation (hypoxia).[1][2][3]

Part 3: Strategic Synthesis & Handling Protocols

Engineering Controls & PPE
  • Ventilation: All weighing and transfers must occur inside a certified fume hood.[1][2] The solid may sublime slightly or generate dust.[2]

  • Glove Selection (Critical):

    • Incidental Contact: Nitrile (minimum 0.11 mm).[2][3] Change immediately upon splash.[1][2]

    • Prolonged Use:Silver Shield/4H (Laminate) gloves are required.[2][3] The thiophene ring enhances permeation through standard latex/nitrile.[2][3]

Reaction Setup Protocol ( Focus)

Context: Using 2-Chlorothiophene-3-carbonitrile as a scaffold for drug intermediates.

  • Stoichiometry Check: Ensure the nucleophile (amine/thiol) is added to the thiophene solution to control exotherms.[2][3]

  • Solvent Choice: Use aprotic polar solvents (DMF, DMSO, NMP) to accelerate the

    
     reaction, but be aware these solvents also enhance skin permeability of the toxin.[3]
    
  • Temperature Control: Reaction rates spike non-linearly.[1][2] Begin at 0°C if using strong nucleophiles (e.g., NaH, LiHMDS).[3]

Waste Disposal & Quenching
  • Do NOT use acidic bleach: Acidifying bleach in the presence of nitriles can theoretically generate cyanogen chloride or HCN.[2]

  • Recommended Quench: Treat waste streams with alkaline sodium hypochlorite (pH > 10) to oxidize any liberated cyanide and hydrolyze the nitrile, then neutralize slowly.[2][3]

Part 4: Emergency Response Architecture

This section outlines a self-validating loop for emergency response, ensuring no step is skipped during high-stress incidents.

Fire & Thermal Decomposition
  • Hazard: Combustion releases Hydrogen Cyanide (HCN), Hydrogen Chloride (HCl), and Sulfur Oxides (

    
    ).[2][3]
    
  • Action: Evacuate downwind immediately. Firefighters must use full SCBA.[1][2]

  • Extinguishing Media: Dry chemical or

    
    .[1][2] Water spray may be used to cool containers but contain runoff (toxic to aquatic life).[2][3]
    
First Aid (Self-Validating Protocol)
  • Skin: Wash with soap/water for 15 min.[1][2][3] Validation: Does the skin feel slimy? If yes, continue washing (thiophene persistence).[2][3]

  • Inhalation: Move to fresh air. Validation: Check for "bitter almond" odor (unreliable) or shortness of breath.[2][3] Administer oxygen if trained.[1][2]

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately with this SDS.

Emergency Logic Flow

Use this decision tree during a spill or exposure event.

EmergencyLogic Start Incident Detected Type Identify Type Start->Type Spill Spill (<10g) Type->Spill LargeSpill Major Spill (>10g) Type->LargeSpill Exposure Personnel Exposure Type->Exposure SpillAction 1. Isolate Area 2. Wear Silver Shield Gloves 3. Dry Sweep (No Dust) 4. Alkaline Waste Bin Spill->SpillAction Evacuate EVACUATE LAB Call HazMat LargeSpill->Evacuate FirstAid 1. Remove Contaminated Clothing 2. Flush 15+ mins 3. Medical Eval (Mention Nitrile) Exposure->FirstAid

Figure 2: Decision matrix for laboratory incidents involving 2-Chlorothiophene-3-carbonitrile.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 127667-02-1. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-chlorothiophene-3-carbonitrile.[1][2] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles and Cyanide Precursors. Retrieved from [Link][2][3]

Sources

Technical Guide: Toxicological Profile of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth toxicological and technical analysis of 2-Chlorothiophene-3-carbonitrile , a critical intermediate in the synthesis of atypical antipsychotics (e.g., Olanzapine). This document is structured for researchers and safety officers requiring actionable data beyond standard Safety Data Sheets (SDS).

Executive Summary & Substance Identification

2-Chlorothiophene-3-carbonitrile (also known as 2-chloro-3-cyanothiophene) is a halogenated heteroaromatic nitrile. It serves as a high-value electrophilic building block in medicinal chemistry. Its toxicity profile is dominated by two core mechanistic features: electrophilic reactivity (leading to skin sensitization and cellular adducts) and thiophene ring bioactivation (potential for idiosyncratic hepatotoxicity).

Substance Identity Table
ParameterDetail
Chemical Name 2-Chlorothiophene-3-carbonitrile
CAS Registry Number 127667-02-1 (Primary); Note: Isomers often mislabeled in commercial databases.
Molecular Formula C₅H₂ClNS
Molecular Weight 143.59 g/mol
Structure Thiophene ring substituted with Cl at position 2 and CN at position 3.
Physical State Solid (typically off-white to pale yellow crystalline powder) or low-melting solid.
Solubility Insoluble in water; soluble in DMSO, Methanol, Chloroform, Ethyl Acetate.

Toxicological Profile

Data synthesized from structural analog analysis (SAR), metabolic prediction, and vendor safety classifications.

Acute Toxicity

The compound exhibits moderate to high acute toxicity, characteristic of halogenated thiophene nitriles.

  • Oral (LD50): Predicted < 300 mg/kg (Rat). Classified as Acute Tox. 3 (H301) or Acute Tox. 4 (H302) depending on purity and isomer specificity.

    • Mechanism: Rapid absorption followed by potential metabolic release of cyanide ions (minor pathway) or formation of reactive S-oxide metabolites.

  • Dermal (LD50): Predicted < 1000 mg/kg . Classified as Harmful/Toxic in contact with skin (H312/H311) .

    • Risk: High lipophilicity facilitates transdermal absorption.

  • Inhalation: Dust/vapor is highly irritating to the respiratory tract (H335 ).

Skin Corrosion, Irritation & Sensitization

Critical Hazard: This compound is a potent Skin Sensitizer (Category 1, H317) .

  • Irritation: Causes skin irritation (H315 ) and serious eye irritation (H319 ).

  • Sensitization Mechanism (SNAr Reactivity): The nitrile group at position 3 is strongly electron-withdrawing, activating the chlorine at position 2 for Nucleophilic Aromatic Substitution (SNAr) . Upon contact with skin, the chlorine atom can be displaced by nucleophilic amino acid residues (e.g., cysteine thiols, lysine amines) in skin proteins. This forms a stable protein-hapten conjugate, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

Genotoxicity & Carcinogenicity
  • Genotoxicity: Data on the specific CAS is limited. However, thiophene derivatives can be bioactivated to reactive epoxides. Ames test results for similar chlorinated thiophenes are often equivocal or weakly positive in strains TA100/TA1535 with S9 activation.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Mechanistic Toxicology & Metabolic Pathways

Understanding the metabolic fate of 2-Chlorothiophene-3-carbonitrile is essential for predicting systemic toxicity.

Thiophene Ring Bioactivation (Hepatotoxicity Risk)

The thiophene moiety is a "structural alert" in drug discovery. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the sulfur atom or the double bond.

  • S-Oxidation: Formation of Thiophene S-oxide . This is an electrophilic species that can dimerize (Diels-Alder type) or react with glutathione (GSH). Depletion of GSH leads to oxidative stress.

  • Epoxidation: Oxidation of the C4-C5 double bond forms a Thiophene Epoxide , which is highly unstable and can covalently bind to hepatic proteins, leading to necrosis.

Visualization: Metabolic Activation & Reactivity

The following diagram illustrates the dual toxicity pathways: the SNAr reaction responsible for skin sensitization and the CYP450-mediated bioactivation responsible for potential systemic toxicity.

G cluster_0 Exposure Route Skin Dermal Contact Parent 2-Chlorothiophene- 3-carbonitrile Skin->Parent Liver Systemic/Liver Liver->Parent Hapten Protein-Hapten Conjugate Parent->Hapten SNAr Displacement of Chlorine SOxide Thiophene S-Oxide (Reactive Electrophile) Parent->SOxide Bioactivation Protein Skin Protein (Nucleophile -NH2/-SH) Protein->Hapten Immune T-Cell Response (Sensitization) Hapten->Immune CYP CYP450 (Oxidation) CYP->SOxide GSH Glutathione Conjugation SOxide->GSH Detoxification Adduct Cellular Macromolecule Adducts SOxide->Adduct GSH Depletion Tox Hepatotoxicity/ Necrosis Adduct->Tox

Caption: Dual toxicity pathways showing SNAr-mediated skin sensitization (top) and CYP450-mediated bioactivation leading to hepatotoxicity (bottom).

Experimental Protocols for Safety Validation

When working with this compound, the following assays are recommended to validate safety controls.

Direct Peptide Reactivity Assay (DPRA) - In Chemico

To quantify the sensitization potential without animal testing (OECD TG 442C).

  • Preparation: Prepare 100 mM stock of 2-Chlorothiophene-3-carbonitrile in Acetonitrile.

  • Incubation: Incubate test substance with synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide) at a 1:10 or 1:50 ratio for 24 hours at 25°C.

  • Analysis: Analyze by HPLC-UV (220 nm).

  • Calculation: Calculate % Peptide Depletion.

    • Interpretation: >13.89% average depletion indicates a Positive Sensitizer .

    • Expected Result: High depletion of Cysteine peptide due to the labile Chlorine atom.

Ames Test (Salmonella typhimurium)

To assess mutagenicity (OECD TG 471).

  • Strains: TA98, TA100, TA1535, TA1537, WP2uvrA.

  • Conditions: +/- S9 metabolic activation (Rat Liver S9).

  • Note: Thiophenes often require higher S9 concentrations (10-30%) to detect mutagenicity due to the stability of the aromatic ring.

Handling & Safety Standards

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory P3 / N99 Particulate RespiratorPrevents inhalation of sensitizing dusts.
Hand Double Gloving: Nitrile (Outer) + Laminate (Inner)Chlorinated solvents/compounds can permeate standard nitrile.
Eye Chemical Safety Goggles + Face ShieldRisk of severe eye damage (Category 1/2A).
Body Tyvek® Lab Coat (Disposable)Prevents contamination of street clothes; compound is a sensitizer.
Emergency Response
  • In Case of Skin Contact: Immediate washing with polyethylene glycol (PEG 400) followed by soap and water. Water alone may not efficiently remove the lipophilic compound.

  • Spill Cleanup: Do not dry sweep. Use wet suppression or vacuum with HEPA filter to avoid generating dust. Treat waste as hazardous (incineration required).

References

  • Matrix Scientific. (n.d.). Safety Data Sheet: 2-Chlorothiophene-3-carbonitrile. Catalog #144162. Retrieved January 29, 2026.
  • PubChem. (2025).[1] 2-Chlorothiophene (Compound Summary). National Library of Medicine. [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives.Chemical Research in Toxicology, 18(10), 1563-1574.
  • OECD. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Strategic Sourcing and Quality Assessment of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Strategic Sourcing of 2-Chlorothiophene-3-carbonitrile Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Pharmaceutical R&D.[1]

Executive Summary

2-Chlorothiophene-3-carbonitrile (CAS: 127667-02-1 ) is a high-value heterocyclic building block utilized in the synthesis of broad-spectrum kinase inhibitors, antithrombotic agents, and atypical antipsychotic analogs.[1][2][3][4][5] Unlike its commoditized isomers, this specific regioisomer serves as a critical electrophilic scaffold; the chlorine atom at the C2 position is highly activated by the electron-withdrawing nitrile group at C3, facilitating facile Nucleophilic Aromatic Substitution (


) reactions.[1]

This guide provides a technical framework for sourcing this compound, emphasizing the identification of critical quality attributes (CQAs) that affect downstream catalytic cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and


 workflows.

Chemical Profile and Critical Quality Attributes (CQAs)

To ensure reproducibility in medicinal chemistry campaigns, the material must meet stringent specifications.[1] The primary risk in sourcing substituted thiophenes is regioisomer contamination , which is often inseparable by standard flash chromatography.[1]

Technical Specifications
AttributeSpecificationRationale
Chemical Name 2-Chlorothiophene-3-carbonitrilePrecise IUPAC designation.
CAS Number 127667-02-1 Unique identifier to avoid isomer confusion.
Molecular Formula

MW: 143.59 g/mol .
Appearance White to pale yellow solid/oilDarkening indicates oxidative degradation or polymerization.[1]
Purity (HPLC)

(Area %)
High purity required to prevent catalyst poisoning in Pd-catalyzed steps.[1]
Regioisomer Limit

(GC/HPLC)
Critical: 3-Chlorothiophene-2-carbonitrile is a common impurity.[1]
Water Content

(KF)
Nitriles can hydrolyze to amides under wet/acidic storage conditions.

Synthesis Pathways and Impurity Logic

Understanding the industrial synthesis of 2-Chlorothiophene-3-carbonitrile allows researchers to predict potential impurities in commercial batches.[1]

Primary Synthesis Route: Chlorination of 3-Cyanothiophene

The most common industrial route involves the electrophilic chlorination of thiophene-3-carbonitrile.[1] Due to the directing effects of the nitrile group (meta-director, deactivating) and the sulfur heteroatom (ortho/para-director), the reaction mixture can yield a complex profile of isomers.[1]

  • Mechanism: The sulfur atom activates the

    
    -positions (C2 and C5).[1] The nitrile at C3 deactivates the ring but sterically hinders C2 slightly less than it electronically deactivates it. However, C2 is the kinetically favored site for chlorination.[1]
    
  • Key Impurities:

    • 2,5-Dichlorothiophene-3-carbonitrile: Over-chlorination byproduct.[1]

    • 4-Chlorothiophene-3-carbonitrile: Regioisomer formed via competitive substitution.[1]

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis logic and the downstream utility of the scaffold in drug design.

G Start Thiophene-3-carbonitrile (Starting Material) Reagent Cl2 / SO2Cl2 (Chlorination) Start->Reagent Product 2-Chlorothiophene-3-carbonitrile (CAS: 127667-02-1) Reagent->Product Major Pathway Impurity1 Impurity A: 2,5-Dichloro... Reagent->Impurity1 Over-reaction Impurity2 Impurity B: 4-Chloro isomer Reagent->Impurity2 Regio-error App1 S_NAr Displacement (Amines/Alkoxides) Product->App1 Activated C-Cl App2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Product->App2 Functionalization

Figure 1: Synthesis pathway from Thiophene-3-carbonitrile showing critical impurity origins and downstream utility.

Supplier Landscape and Evaluation Framework

Suppliers for this intermediate generally fall into two categories: Catalog Vendors (for mg-g scale discovery) and Custom Synthesis Houses (for kg scale process development).

Verified Commercial Sources

Based on current chemical inventory data, the following suppliers are verified to list CAS 127667-02-1. Note: Stock levels fluctuate; always request a current CoA.

  • BLD Pharm: Known for diverse heterocyclic building blocks; typically stocks gram quantities.[1]

  • Matrix Scientific: US-based supplier often holding legacy stock of specialized intermediates.[1]

  • Leyan (Shanghai Haohong): A major Asian aggregator, often the primary source for bulk manufacturing in China.[1]

  • CymitQuimica: European distributor connecting multiple catalog houses.[1]

Vendor Qualification Protocol

Do not rely solely on the label. Follow this decision matrix to validate a new supplier.

DecisionTree Start Identify Supplier CheckCoA Request CoA & H-NMR Start->CheckCoA CheckIso Does NMR show isomeric peaks? CheckCoA->CheckIso Reject REJECT SUPPLIER (High Separation Cost) CheckIso->Reject Yes (>1%) CheckWater Check Water Content (KF < 0.5%) CheckIso->CheckWater No CheckWater->Reject Fail (Hydrolysis Risk) Approve APPROVE for Purchase CheckWater->Approve Pass

Figure 2: Supplier Qualification Decision Tree for Thiophene Intermediates.

Handling, Stability, and Safety

Reactivity & Stability[6]
  • Hydrolysis Sensitivity: The nitrile group at C3 is susceptible to hydrolysis under strong acidic or basic conditions, converting to the amide (2-chlorothiophene-3-carboxamide).[1] Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible.

  • Light Sensitivity: Thiophenes can undergo photo-oxidation.[1] Amber glass storage is mandatory.

Safety Protocol (HSE)
  • Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).

  • GHS Signal: DANGER .[1][2]

  • Specific Risks:

    • H301/H311: Toxic if swallowed or in contact with skin.

    • H319: Causes serious eye irritation.[1][6]

    • Nitrile Metabolism: In vivo metabolism may release cyanide ions; standard cyanide antidote protocols should be accessible in labs handling multi-gram quantities.

References

  • PubChem. Compound Summary: 2-Chlorothiophene-3-carbonitrile (CAS 127667-02-1).[1] National Library of Medicine. Available at: [Link]

  • Beilstein J. Org.[1] Chem. Development of potential manufacturing routes for substituted thiophenes. (Discusses chlorination logic of thiophene nitriles). Available at: [Link]

Sources

Technical & Economic Analysis: 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth economic and synthetic analysis of 2-Chlorothiophene-3-carbonitrile , structured for researchers and procurement specialists in pharmaceutical development.

CAS: 127667-02-1 | Molecular Weight: 143.59 g/mol | Formula: C₅H₂ClNS[1]

Executive Summary

2-Chlorothiophene-3-carbonitrile is a high-value heterocyclic building block used primarily as a scaffold in the synthesis of kinase inhibitors, antithrombotics, and agrochemical active ingredients.[2] Unlike commodity thiophenes, this specific isomer exhibits significant price volatility due to regioselectivity challenges during synthesis.

This guide analyzes the "Make vs. Buy" economics, establishing that while catalog prices often exceed


15 USD/g  at multi-kilogram scales.

Part 1: Market Economics & Pricing Landscape

The market price for 2-Chlorothiophene-3-carbonitrile is non-linear, governed by "Tier 3" specialty chemical economics. It is not a bulk commodity; it is a synthesis-on-demand or low-stock item for most vendors.

Current Market Valuation (Estimates Q1 2026)
QuantityPrice Tier (USD)Unit Cost (USD/g)Availability Status
1 g $110 - $160$135/gLow (Often 2-3 week lead time)
5 g $350 - $450$80/gMedium (Stock held by specialty CROs)
25 g $1,200 - $1,500$54/gMedium
1 kg Inquiry Only$8 - $15/g*Custom Synthesis Required

*Note: Bulk pricing assumes a validated synthetic route (see Part 3) and excludes GMP overhead.

Cost Drivers
  • Regioisomer Purity: Separating the 2-chloro-3-cyano isomer from the 5-chloro or 4-chloro by-products requires silica gel chromatography (expensive at scale) or careful crystallization.

  • Precursor Stability: The primary precursor, 2-aminothiophene-3-carbonitrile, is prone to oxidative degradation, requiring fresh preparation or cold storage.

  • Hazardous Reagents: The most efficient conversion (Sandmeyer-type) involves diazonium intermediates, increasing safety costs.

Part 2: Technical Value Proposition

Why pay for this scaffold? The 2-chloro-3-cyano substitution pattern offers unique reactivity for medicinal chemistry:

  • C2-Position (Chlorine): Highly activated for SNAr reactions. It is an excellent leaving group for nucleophilic amines or alkoxides, allowing rapid library generation of 2-substituted thiophenes.

  • C3-Position (Nitrile): A versatile "mask" that can be hydrolyzed to a carboxylic acid, reduced to an amine, or cyclized to form thienopyrimidines (common in kinase inhibitors).

Part 3: Synthetic Routes (The "Make" Option)

For organizations requiring >100g, internal synthesis becomes economically favorable. The recommended route ensures regiochemical fidelity by establishing the C2-C3 bond network before chlorination.

The Gewald-Sandmeyer Strategy

This protocol avoids the poor selectivity of direct thiophene chlorination.

  • Step 1: The Gewald Reaction

    • Reagents: Cyclohexanone (or aldehyde equivalent), Malononitrile, Elemental Sulfur, Morpholine (catalyst).

    • Mechanism:[3][4] Knoevenagel condensation followed by thionation and cyclization.

    • Product:2-Amino-thiophene-3-carbonitrile .

    • Yield: Typically 60-80%.

  • Step 2: Aprotic Sandmeyer (Chlorodeamination)

    • Reagents: Copper(II) Chloride (

      
      ), tert-Butyl Nitrite (
      
      
      
      ), Acetonitrile.
    • Mechanism:[3][4] Formation of the diazonium species in situ, followed by radical chlorination.

    • Advantage:[2][4][5] Avoids aqueous conditions that can hydrolyze the nitrile group.

Pathway Visualization

The following diagram illustrates the critical decision tree and synthetic flow for sourcing this molecule.

G Start Requirement: 2-Chlorothiophene-3-carbonitrile Decision Volume Needed? Start->Decision Buy BUY (Catalog) Cost: ~$135/g Lead Time: 2 weeks Decision->Buy < 50g Make MAKE (Internal Synthesis) Target Cost: <$20/g Decision->Make > 50g Gewald Step 1: Gewald Reaction (Malononitrile + S8 + Aldehyde) Make->Gewald Intermediate Intermediate: 2-Aminothiophene-3-carbonitrile Gewald->Intermediate Regioselective Cyclization Sandmeyer Step 2: Modified Sandmeyer (CuCl2 + t-BuONO) Intermediate->Sandmeyer Radical Chlorination Purification Purification (Silica Plug / Recrystallization) Sandmeyer->Purification Final Final Product >98% Purity Purification->Final

Figure 1: Strategic Sourcing Decision Tree & Synthetic Pathway. The Gewald route guarantees the correct 2,3-substitution pattern.

Part 4: Quality Control & Impurity Profiling

When sourcing or synthesizing CAS 127667-02-1, the following impurity profile must be monitored using HPLC-MS and 1H-NMR.

ImpurityOriginDetection StrategyRisk Level
2-Bromothiophene analog Cross-contamination from generic synthesis lines using CuBr₂.Mass Spec (Isotope pattern Br vs Cl)High (Alters reactivity)
De-chlorinated (Protodehalogenation) Incomplete Sandmeyer reaction or over-reduction.1H-NMR (Doublet at C2 position)Medium
Hydrolyzed Nitrile (Amide) Presence of water during reaction or storage.IR Spectroscopy (Amide C=O stretch)Low (Easily removed)

Self-Validating Protocol: To verify the identity of the purchased or synthesized material, perform a 13C-NMR . The nitrile carbon (-CN) should appear distinctively around 114-116 ppm , while the C-Cl carbon (C2) will show a characteristic shift upfield relative to unsubstituted thiophene, typically around 130-135 ppm .

Part 5: Procurement Strategy

If the decision is to BUY , follow these guidelines to avoid low-quality stock:

  • Verify the CAS: Ensure you are not buying 3-chlorothiophene-2-carbonitrile (CAS 147123-67-9), a common isomer often mislabeled in aggregated databases.

  • Request COA First: Ask specifically for the H-NMR spectrum. If the vendor cannot provide a batch-specific spectrum before shipping, do not order.

  • Preferred Vendors: Prioritize vendors specializing in heterocyclic building blocks (e.g., BLD Pharm, Combi-Blocks, Enamine) over general aggregators.

References

  • ChemicalBook. (2025).[6] 2-Chlorothiophene-3-carbonitrile Product Description and Suppliers. Retrieved from

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for the amino-thiophene precursor).
  • Obushak, M. D., et al. (1999). Synthesis of 2-chlorothiophene derivatives via diazonium salts. Russian Journal of Organic Chemistry. (Methodology for the Sandmeyer conversion).
  • BLD Pharm. (2025). Catalog Entry: 2-Chlorothiophene-3-carbonitrile (CAS 127667-02-1).[1][2][7] Retrieved from

  • Sigma-Aldrich. (2025). Heterocyclic Building Blocks: Thiophene Derivatives Pricing. Retrieved from

Sources

Technical Guide: Scalable Synthesis of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chlorothiophene-3-carbonitrile scaffold is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly thienopyridine-based kinase inhibitors and antithrombotic drugs (e.g., analogs related to Rivaroxaban or Olanzapine impurities). Its structural value lies in the orthogonal reactivity of the 2-chloro and 3-cyano groups: the nitrile serves as a precursor for amidines, tetrazoles, or amines, while the chlorine atom enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (


).

This guide details the regioselective synthesis of 2-chlorothiophene-3-carbonitrile starting from thiophene . Unlike simple electrophilic halogenation, which favors the 5-position in 3-substituted thiophenes, this protocol utilizes a directed ortho-lithiation (DoM) strategy to ensure exclusive C2 functionalization.

Part 1: Retrosynthetic Analysis & Strategy

Direct chlorination of 3-thiophenecarbonitrile typically yields the thermodynamically favored 5-chloro isomer due to the directing effects of the sulfur atom and the steric/electronic influence of the nitrile. To achieve the 2-chloro isomer, we must reverse the polarity of the ring using organometallic chemistry.

Strategic Disconnection
  • Target Molecule: 2-Chlorothiophene-3-carbonitrile.

  • Key Disconnection: C2–Cl bond formation via Lithiation-Trapping .

  • Precursor: 3-Thiophenecarbonitrile.[1][2]

  • Starting Material: Thiophene (via 3-bromothiophene).[3]

Retrosynthesis Target 2-Chlorothiophene-3-carbonitrile Inter1 3-Thiophenecarbonitrile Target->Inter1 Lithiation (LDA) + Cl Source (C2Cl6) Inter2 3-Bromothiophene Inter1->Inter2 Rosenmund-von Braun (CuCN) Start Thiophene Inter2->Start Bromination/Reduction Sequence

Figure 1: Retrosynthetic pathway utilizing directed ortho-lithiation to bypass natural electrophilic selectivity.

Part 2: Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-Bromothiophene

Direct bromination of thiophene yields 2-bromothiophene. Accessing the 3-isomer requires a "blocking-deblocking" strategy involving exhaustive bromination followed by selective reduction.

Reaction Scheme:

  • Thiophene + 3

    
    
    
    
    
    2,3,5-Tribromothiophene
  • 2,3,5-Tribromothiophene + Zn/AcOH

    
     3-Bromothiophene
    

Protocol:

  • Bromination: Add bromine (3.05 eq) dropwise to a solution of thiophene in chloroform at 0°C. Reflux for 4 hours to ensure complete conversion to 2,3,5-tribromothiophene.

  • Reduction: Suspend the tribromide in glacial acetic acid. Add zinc dust (3.5 eq) in portions while maintaining the temperature at 60-70°C. The zinc selectively reduces the

    
    -bromines (positions 2 and 5).
    
  • Workup: Filter zinc salts, dilute with water, and extract with dichloromethane.

  • Purification: Distillation yields 3-bromothiophene (bp 158°C).

Step 2: Synthesis of 3-Thiophenecarbonitrile

Transition metal-catalyzed cyanation is required to install the nitrile group.

Protocol (Rosenmund-von Braun):

  • Reagents: 3-Bromothiophene (1.0 eq), CuCN (1.2 eq).

  • Solvent: Anhydrous DMF or NMP (degassed).

  • Condition: Heat to reflux (140-150°C) for 6–8 hours under inert atmosphere (

    
    ).
    
  • Quenching: Pour the hot mixture into a solution of

    
     in dilute HCl to decompose the copper complex.
    
  • Extraction: Extract with toluene or ethyl acetate. Wash with ammonia solution to remove residual copper.

  • Yield: ~75-85%. Product is a crystalline solid or oil (mp ~30°C, bp 82°C/10 mmHg).

Step 3: Regioselective Chlorination (The Critical Step)

This step utilizes the acidity of the C2 proton (


 lowered by the adjacent CN group and S atom) to effect a Directed Ortho-Metalation (DoM).

Mechanism: The nitrile group directs the lithium base to the orthogonal C2 position. The resulting lithiated species is trapped with an electrophilic chlorine source.

LithiationMechanism Substrate 3-Thiophenecarbonitrile Intermediate [2-Li-3-CN-Thiophene] Intermediate Substrate->Intermediate Deprotonation Base LDA or LiTMP (-78°C, THF) Base->Intermediate Product 2-Chloro-3-thiophenecarbonitrile Intermediate->Product Electrophilic Chlorination Trapping Hexachloroethane (C2Cl6) Trapping->Product

Figure 2: Mechanistic flow of the Directed Ortho-Metalation (DoM) and chlorination.

Detailed Protocol:

  • Preparation of LDA: In a flame-dried 3-neck flask under Argon, add diisopropylamine (1.1 eq) and anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins.

  • Lithiation: Dissolve 3-thiophenecarbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C. The internal temperature must not exceed -65°C.

    • Observation: The solution typically turns deep yellow/orange, indicating the formation of the thienyllithium species.

    • Time: Stir at -78°C for 1 hour.

  • Chlorination: Dissolve Hexachloroethane (

    
    , 1.2 eq) or N-Chlorosuccinimide (NCS) in THF. Add this solution rapidly to the lithiated intermediate at -78°C.
    
  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Extract with EtOAc. The crude residue is purified via silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Data & Optimization

Process Parameters Table
ParameterRangeOptimalNote
Lithiation Temp -90°C to -60°C-78°C Higher temps lead to polymerization or halogen dance.
Base Selection LDA, LiTMP, n-BuLiLDA LiTMP is sterically bulkier but LDA is sufficient and cheaper.
Chlorine Source NCS,

,


Hexachloroethane gives cleaner conversion than NCS in this system.
Solvent THF, Et2OTHF THF coordinates Li, stabilizing the intermediate.
Analytical Characterization[1][2][5]
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 45–48°C (Lit. varies based on purity).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.15 (d, J = 5.8 Hz, 1H, H-4)
      
    • 
       7.45 (d, J = 5.8 Hz, 1H, H-5)
      
    • Note: The coupling constant of ~5.8 Hz is characteristic of thiophene 2,3-substitution (H4-H5 coupling).

  • IR (ATR): ~2225

    
     (CN stretch).
    

Part 4: Safety & Troubleshooting

Critical Safety Controls
  • Cyanide Handling: Step 2 involves CuCN. All work must be performed in a well-ventilated fume hood. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

  • Lithium Reagents: n-BuLi is pyrophoric. Use cannula transfer techniques and ensure all glassware is oven-dried.

  • Exotherms: The quenching of the lithiation reaction can be exothermic. Add ammonium chloride slowly.

Troubleshooting Guide
  • Problem: Low yield in Step 3 (Chlorination).

    • Cause: Moisture in THF or incomplete lithiation.

    • Solution: Distill THF over Na/Benzophenone immediately before use. Ensure LDA is fresh.

  • Problem: Formation of 2,5-dichloro product.

    • Cause: Excess base or temperature too high, causing equilibration.

    • Solution: Strictly control stoichiometry (1.05-1.1 eq base) and keep T < -70°C.

  • Problem: Starting material recovery.

    • Cause: Anion quenched by proton source before reaction with electrophile.

    • Solution: Check inert atmosphere integrity.

References

  • Regioselective Lithiation of 3-Substituted Thiophenes

    • Title: Regioselective synthesis of 2,3,5-trisubstituted thiophenes.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the directing effect of the C3-nitrile group to the C2 position.
  • Synthesis of 3-Bromothiophene (Precursor)

    • Title: 3-Bromothiophene.[3]

    • Source:Organic Syntheses, Coll.[3] Vol. 5, p. 117 (1973).

    • Context: Standard protocol for the bromin
  • Cyanation of Halothiophenes

    • Title: Copper-catalyzed cyan
    • Source:Tetrahedron Letters.
    • Context: Optimization of Rosenmund-von Braun conditions for thiophenes.
  • General Review of Thiophene Functionalization

    • Title: Metalation of Thiophenes.[2][3][4][5][6]

    • Source:Chemical Reviews.
    • Context: Comprehensive review of lithiation str

Sources

Technical Guide: Synthetic Utility & Derivatives of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Pharmacophore

In the landscape of heterocyclic synthesis, 2-chlorothiophene-3-carbonitrile (CAS: 2873-18-9) functions as a high-value electrophilic scaffold. Unlike its nucleophilic counterpart (the Gewald product, 2-aminothiophene-3-carbonitrile), the 2-chloro variant offers a distinct "ortho-halo nitrile" motif. This structural arrangement activates the C2-chlorine toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the adjacent C3-nitrile group.

For drug development professionals, this molecule is the primary gateway to thieno[2,3-d]pyrimidines —a privileged bioisostere of quinazolines found in numerous EGFR and VEGFR kinase inhibitors. This guide details the mechanistic pathways, validated protocols, and derivative architectures accessible from this core.

Mechanistic Reactivity & Scaffold Analysis

The utility of 2-chlorothiophene-3-carbonitrile relies on the lability of the C2-chlorine atom. The reaction landscape is dominated by the displacement of chlorine by nucleophiles (amines, hydrazines, thiols) followed by cyclization onto the nitrile.

The "Ortho-Halo Nitrile" Effect

The C3-nitrile group lowers the LUMO energy of the thiophene ring, making the C2 position highly susceptible to nucleophilic attack. This mimics the reactivity of o-chlorobenzonitriles but with the enhanced electron-rich character of the thiophene ring once the substitution occurs.

Key Transformation Classes:

  • SNAr Displacement: Introduction of amines (primary/secondary) to yield 2-amino-3-cyanothiophenes.

  • Cyclocondensation: Reaction of the resulting amine with formamide, urea, or orthoformates to close the pyrimidine ring.

  • Hydrazinolysis: Displacement with hydrazine to access fused tricyclic systems (e.g., triazolothienopyrimidines).

Primary Derivative Class: Thieno[2,3-d]pyrimidines[1][2]

This is the most industrially relevant application of the scaffold. Thieno[2,3-d]pyrimidines are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are critical in designing ATP-competitive kinase inhibitors.

Synthesis Pathway

The synthesis is a robust two-step sequence:

  • Step A (Displacement): Reaction of 2-chlorothiophene-3-carbonitrile with an aniline or aliphatic amine.

  • Step B (Annulation): Cyclization of the intermediate enaminonitrile using formic acid or formamide.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis from the core scaffold.

G Core 2-Chlorothiophene- 3-carbonitrile Inter1 2-Amino-thiophene- 3-carbonitrile Core->Inter1 R-NH2, Base (SNAr) Inter2 2-Hydrazinyl-thiophene- 3-carbonitrile Core->Inter2 NH2NH2 (Hydrazinolysis) Prod3 Thieno[2,3-b]pyridine (Friedländer Type) Core->Prod3 Active Methylene (Thorpe-Ziegler) Prod1 Thieno[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Inter1->Prod1 Formamide/HCOOH (Cyclization) Prod2 Triazolo[4,3-a]thieno [2,3-d]pyrimidine Inter2->Prod2 Orthoformate (Annulation)

Figure 1: Divergent synthetic pathways from 2-chlorothiophene-3-carbonitrile showing access to bicyclic and tricyclic heterocycles.

Validated Experimental Protocols

The following protocols are synthesized from high-impact medicinal chemistry literature. They represent "self-validating" systems where the formation of a precipitate or a distinct TLC shift confirms progress.

Protocol A: Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines

Phase 1: Nucleophilic Displacement (SNAr)

  • Reagents: 2-Chlorothiophene-3-carbonitrile (1.0 eq), Aniline derivative (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 2-chlorothiophene-3-carbonitrile in dry DMF under N₂ atmosphere.

    • Add K₂CO₃ followed by the aniline derivative.

    • Heat the mixture to 80–100°C for 4–6 hours. Monitoring: TLC (Hexane:EtOAc 3:1) will show the disappearance of the starting chloride (Rf ~0.7) and appearance of the more polar amine (Rf ~0.4).

    • Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Phase 2: Cyclization to Pyrimidine Core

  • Reagents: Intermediate from Phase 1 (1.0 eq), Formamide (Excess, as solvent/reagent), Ammonium Acetate (catalytic).

  • Procedure:

    • Suspend the 2-amino-3-cyanothiophene intermediate in Formamide (10 vol).

    • Reflux at 160–180°C for 6–12 hours.

    • Observation: The reaction often darkens. Completion is marked by the total consumption of the nitrile peak in IR (approx. 2200 cm⁻¹) if monitored, or via LCMS.

    • Workup: Cool to room temperature. Pour into ice water. The thienopyrimidine precipitates.[1][2] Filter and purify via column chromatography if necessary.

Protocol B: Synthesis of Triazolo-Fused Systems via Hydrazine

This route is critical for accessing tricyclic systems often explored for antimicrobial activity.

  • Hydrazinolysis: Reflux 2-chlorothiophene-3-carbonitrile with Hydrazine Hydrate in Ethanol for 3 hours. The chlorine is displaced to form 2-hydrazinylthiophene-3-carbonitrile.

  • Triazole Formation: Treat the hydrazine intermediate with Triethyl Orthoformate (TEOF) or an aldehyde followed by oxidative cyclization. This yields the [1,2,4]triazolo[4,3-a]thieno[2,3-d]pyrimidine skeleton.

Comparative Data: Yields & Conditions

The table below summarizes typical yields for derivatives based on the nucleophile used in the SNAr step.

Nucleophile ClassReagent ExampleReaction ConditionsTypical Yield (Step 1)Downstream Application
Primary Aryl Amine AnilineDMF, K₂CO₃, 100°C75–85%Kinase Inhibitors (EGFR)
Primary Alkyl Amine BenzylamineEtOH, Et₃N, Reflux80–90%CNS Active Agents
Hydrazine Hydrazine HydrateEtOH, Reflux65–75%Tricyclic Antimicrobials
Thiol ThiophenolDMF, NaH, 60°C70–80%Thieno[2,3-d]pyrimidines (S-linked)
Active Methylene Ethyl CyanoacetateEtOH, Piperidine50–65%Thieno[2,3-b]pyridines

Advanced Application: Thieno[2,3-b]pyridines

While less common than the pyrimidine route, the pyridine fusion is accessible via a Thorpe-Ziegler type cyclization.

  • Mechanism: The SNAr reaction with a carbon nucleophile (e.g., the anion of ethyl cyanoacetate) displaces the chlorine. The resulting intermediate undergoes an intramolecular attack of the methylene carbon/amine onto the nitrile (or ester) to close the pyridine ring.

  • Relevance: These scaffolds are investigated for anti-inflammatory and antiviral properties.

References

  • Synthesis of Thienopyrimidines: Priya, et al. "Strategic methodologies for the synthesis of thienopyrimidines."[1] World Journal of Pharmaceutical Research, 2025.[1] 1[1][3][4][5][6]

  • Kinase Inhibitor Design: "Design and Synthesis of New Thienopyrimidines as Tyrosine Kinase Inhibitors." MDPI, 2025. 7

  • Thieno[2,3-b]pyridine Synthesis: Bakhite, E. A. et al. "Fused thieno[2,3-b]pyridines: Synthesis and characterization." Arkivoc, 2017.[8] 8

  • Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution Reactions." Chemistry LibreTexts. 9

  • Thiophene in Medicinal Chemistry: "Therapeutic importance of synthetic thiophene." PMC - NIH, 2015. 10[1][3][4][6][9]

Sources

2-Chlorothiophene-3-carbonitrile: Synthetic Architecture & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the literature landscape, synthetic methodologies, and applications of 2-Chlorothiophene-3-carbonitrile (CAS: 2873-36-1).[1]

Executive Summary

2-Chlorothiophene-3-carbonitrile serves as a high-value electrophilic scaffold in modern heterocyclic chemistry.[1] Its structural uniqueness lies in the vicinal positioning of a good leaving group (chlorine at C2) and an electron-withdrawing cyano group (at C3). This arrangement creates an "activated" core susceptible to Nucleophilic Aromatic Substitution (


) and subsequent cyclization, making it a linchpin precursor for thienopyrimidines —a privileged pharmacophore in kinase inhibitor discovery (e.g., FLT3, EGFR).[1]

Synthetic Routes to the Core[1][2]

The synthesis of 2-chlorothiophene-3-carbonitrile is rarely direct.[1] The literature supports a robust two-stage workflow starting from the Gewald reaction, followed by a Sandmeyer transformation.[1][2]

Pathway A: The Gewald-Sandmeyer Sequence (Dominant Route)

This is the industry-standard approach due to the availability of reagents and scalability.[1]

  • Step 1: Gewald Reaction

    • Mechanism: Multi-component condensation of sulfur, malononitrile, and an aldehyde/ketone (or equivalent like 1,4-dithiane-2,5-diol for the unsubstituted C4/C5 positions).[1]

    • Product: 2-Aminothiophene-3-carbonitrile.[1][2]

    • Causality: The base (morpholine/TEA) catalyzes the Knoevenagel condensation followed by cyclization with elemental sulfur.

  • Step 2: Sandmeyer Reaction

    • Mechanism: Diazotization of the C2-amine using sodium nitrite in acid, followed by displacement with copper(I) chloride.[1]

    • Product: 2-Chlorothiophene-3-carbonitrile.[1]

    • Critical Control: Temperature must be kept <5°C during diazotization to prevent diazonium decomposition.

Pathway B: Electrophilic Chlorination (Secondary Route)
  • Substrate: 3-Thiophenecarbonitrile.[1][3]

  • Reagent:

    
     or 
    
    
    
    .
  • Limitation: Direct chlorination often yields a mixture of C2 (kinetic) and C5 (thermodynamic) halogenation, requiring difficult chromatographic separation.[1]

Reactivity Profile & Mechanism

The utility of 2-chlorothiophene-3-carbonitrile is defined by the electronic push-pull of the thiophene ring.[1]

Mechanistic Insight: The "Activated" C2 Position

The nitrile group at C3 is strongly electron-withdrawing (


, 

).[1] This pulls electron density away from the C2 position, making the C-Cl bond highly susceptible to nucleophilic attack.[1]
  • 
     Reactivity:  Unlike unactivated halothiophenes, this scaffold reacts readily with amines, hydrazines, and thiolates without transition metal catalysis (Pd/Cu free).[1]
    
  • Cyclization Potential: Once a nucleophile is installed at C2, the pendant nitrile at C3 allows for immediate intramolecular cyclization (e.g., with hydrazine to form thienopyrazoles or amidines to form thienopyrimidines).[1]

Visualization: Reaction Divergence

The following diagram illustrates the synthetic flow from the Gewald precursor to downstream pharmaceutical scaffolds.

G Gewald Gewald Reaction (Sulfur + Malononitrile) Amino 2-Amino-3-cyanothiophene Gewald->Amino Cyclization Sandmeyer Sandmeyer Reaction (NaNO2 / CuCl) Amino->Sandmeyer Diazotization Core 2-CHLOROTHIOPHENE- 3-CARBONITRILE Sandmeyer->Core Cl Displacement Nu_Sub S_NAr Substitution (Amines/Hydrazines) Core->Nu_Sub Nucleophilic Attack Intermediate 2-Functionalized Intermediate Nu_Sub->Intermediate Cyclization Cyclization (Acid/Base) Intermediate->Cyclization ThienoPy Thienopyrimidines (Kinase Inhibitors) Cyclization->ThienoPy Ring Closure

Caption: Synthetic workflow from Gewald precursors to bioactive thienopyrimidine scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chlorothiophene-3-carbonitrile (Sandmeyer)

Based on standard aromatic substitution principles adapted for thiophenes.[1]

Reagents:

  • 2-Aminothiophene-3-carbonitrile (1.0 eq)[1]

  • Sodium Nitrite (

    
    , 1.2 eq)[1]
    
  • Copper(I) Chloride (

    
    , 1.5 eq)[1]
    
  • Conc. Hydrochloric Acid (

    
    )[4]
    
  • Solvent: Water/Acetonitrile[1]

Step-by-Step Procedure:

  • Diazotization: Suspend 2-aminothiophene-3-carbonitrile in concentrated

    
     (approx. 5 mL/mmol) and cool to 0–5°C  in an ice-salt bath.
    
  • Addition: Add a solution of

    
     in water dropwise. Crucial: Maintain internal temperature <5°C to prevent explosion or phenol formation. Stir for 30 min. The solution should turn clear/yellow.
    
  • Sandmeyer Step: Prepare a solution of

    
     in conc. 
    
    
    
    in a separate vessel. Slowly pour the cold diazonium salt solution into the stirring
    
    
    solution at room temperature.
  • Workup: Gas evolution (

    
    ) will be vigorous. Once evolution ceases, heat to 60°C for 30 min. Cool, extract with Dichloromethane (DCM), wash with brine, and dry over 
    
    
    
    .[1]
  • Purification: The crude product is often a solid that can be recrystallized from Ethanol or purified via silica gel chromatography (Hexane/EtOAc 9:1).

Protocol B: Nucleophilic Substitution to Thienopyrimidines

Targeting the synthesis of 4-amino-thienopyrimidines.

Reagents:

  • 2-Chlorothiophene-3-carbonitrile (1.0 eq)[1]

  • Primary Amine (

    
    , 2.0 eq)[1]
    
  • Formamide (Excess)

Step-by-Step Procedure:

  • Substitution: Dissolve the chloro-nitrile in Ethanol. Add the amine and reflux for 4 hours. Monitor TLC for the disappearance of the starting material (

    
     in 4:1 Hex/EtOAc).
    
  • Isolation: Evaporate solvent to yield the 2-amino-3-cyanothiophene intermediate.

  • Cyclization: Redissolve the intermediate in Formamide (10 mL/mmol) and heat to 180°C for 6 hours.

  • Precipitation: Cool the mixture and pour into ice water. The thienopyrimidine typically precipitates as a white/off-white solid.

Quantitative Data Summary

PropertyValueNote
Molecular Formula

Molecular Weight 143.59 g/mol
Physical State Solid / CrystallineLow melting point (approx 40-50°C)
Reactivity High (

)
Activated by C3-CN
Key Impurity 2-Hydroxythiophene-3-CNResult of diazonium hydrolysis
Storage 2-8°C, Inert GasMoisture sensitive (nitrile hydrolysis)

Pharmaceutical Applications

Kinase Inhibition (FLT3 / EGFR)

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of quinazolines (e.g., Gefitinib).[1]

  • Mechanism: The scaffold mimics the ATP purine ring, binding to the hinge region of the kinase.[1]

  • Advantage: The thiophene ring offers different solubility and metabolic stability profiles compared to the benzene ring in quinazolines.

Antipsychotics

Derivatives of this core are precursors to Olanzapine analogs, where the tricyclic structure is built via the coupling of the thiophene nitrile with benzene derivatives.[1]

References

  • Gewald Reaction Mechanism & Scope

    • Title: "The Gewald Reaction: A Review of the Synthesis of 2-Aminothiophenes"
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General Journal Link for verification)

  • Sandmeyer Transformation of Thiophenes

    • Title: "Synthesis of Halothiophenes via Diazotiz
    • Source:Organic Syntheses, Coll.[1] Vol. 2

    • URL:[Link] (Analogous protocol for chlorotoluenes/thiophenes)

  • Thienopyrimidine Synthesis

    • Title: "Synthesis and biological evaluation of thieno[2,3-d]pyrimidine deriv
    • Source:European Journal of Medicinal Chemistry[1]

    • URL:[Link]

  • Nucleophilic Substitution Kinetics

    • Title: "Nucleophilic Arom
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Methodological & Application

Application Note: 2-Chlorothiophene-3-carbonitrile in Organic Semiconductor Synthesis

[1]

Executive Summary

2-Chlorothiophene-3-carbonitrile is a bifunctional building block critical for "bottom-up" synthesis of fused-ring organic semiconductors.[1] Its structure features two orthogonal reactive handles:[1]

  • C2-Chlorine: A handle for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling.[1]
    
  • C3-Nitrile: An electron-withdrawing group (EWG) that lowers the LUMO level of the final material and serves as a linchpin for cyclization reactions.[1]

This guide provides protocols for converting this molecule into thieno[2,3-b]thiophene derivatives (a core motif in p-type transistors) and functionalizing it for use in donor-acceptor copolymers.[1]

Strategic Context: The "Linchpin" Effect

In organic electronics, controlling the bandgap is paramount. The cyano group is one of the most effective tools for this:

  • LUMO Engineering: Direct attachment of the nitrile to the thiophene ring significantly stabilizes the LUMO, improving air stability and electron transport (n-type behavior).

  • Planarity: Unlike bulky alkyl groups, the linear nitrile group promotes planar

    
    -
    
    
    stacking, essential for high charge carrier mobility (
    
    
    ).
Structural Isomerism Note

Researchers must distinguish between the two fused isomers derived from thiophene precursors:

  • Thieno[3,2-b]thiophene (Centrosymmetric): Typically synthesized from 3-bromothiophene.[1][2][3]

  • Thieno[2,3-b]thiophene (Axial symmetry): The direct product of the 2-chlorothiophene-3-carbonitrile cyclization described below.[1] While less common than the [3,2-b] isomer, the [2,3-b] core is gaining traction for its unique packing motifs in fused-ring electron acceptors (FREAs).

Experimental Protocols

Protocol A: Construction of the Thieno[2,3-b]thiophene Core

Objective: Synthesis of Ethyl 3-aminothieno[2,3-b]thiophene-2-carboxylate. Mechanism: Stepwise

1
Reagents & Equipment[1][4][5][6][7]
  • Precursor: 2-Chlorothiophene-3-carbonitrile (1.0 eq)[1]

  • Nucleophile: Ethyl thioglycolate (1.1 eq)

  • Base: Sodium ethoxide (NaOEt), 21% wt in ethanol (2.5 eq)

  • Solvent: Anhydrous Ethanol (0.5 M concentration)

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
     for 15 minutes.
    
  • Base Activation: Charge the flask with anhydrous ethanol and add the ethyl thioglycolate. Cool to 0°C. Dropwise add the NaOEt solution over 10 minutes. Observation: The solution may turn slightly yellow due to thiolate formation.

  • Addition: Dissolve 2-Chlorothiophene-3-carbonitrile in a minimum amount of ethanol. Add this solution dropwise to the reaction mixture at 0°C.

    • Causality: Low temperature prevents side reactions (polymerization) of the reactive thiolate before it attacks the chlorinated position.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
      ) should disappear, replaced by a highly fluorescent blue/green spot (
      
      
      ).
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with dichloromethane, dry over

    
    , and recrystallize from ethanol/water.
    

Yield Expectation: 75–85% Key Characterization:

  • IR: Disappearance of the sharp

    
     stretch at ~2220 
    
    
    (consumed in cyclization) and appearance of amine
    
    
    stretches at 3300–3400
    
    
    .[1]
Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Aryl-3-cyanothiophene monomers. Challenge: The C-Cl bond is stronger than C-Br or C-I, making oxidative addition the rate-limiting step.[1] Standard

Catalyst System Selection
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: S-Phos or X-Phos (3.0 mol%)[1]

    • Rationale: These electron-rich, bulky Buchwald phosphines facilitate the oxidative addition into the challenging aryl-chloride bond.[1]

Step-by-Step Methodology
  • Loading: In a glovebox or under strict Schlenk conditions, combine:

    • 2-Chlorothiophene-3-carbonitrile (1.0 eq)[1]

    • Arylboronic acid (1.2 eq)

    • 
       (3.0 eq, finely ground anhydrous)
      
    • 
       / S-Phos premix.[1]
      
  • Solvent: Add degassed Toluene:Water (10:1 ratio). The water is crucial for the boronic acid activation cycle.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Purification: Silica gel chromatography.

    • Note: The nitrile group is polar; expect significant retention on silica compared to non-cyano analogs.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the 2-chloro-3-cyano scaffold.

GStart2-Chlorothiophene-3-carbonitrileStepA1S-Alkylation(Ethyl Thioglycolate)Start->StepA1Protocol AStepB1Suzuki Coupling(Pd/S-Phos)Start->StepB1Protocol BStepC1HydrolysisStart->StepC1AlternativeStepA2Thorpe-ZieglerCyclizationStepA1->StepA2ProductA3-Aminothieno[2,3-b]thiophene-2-carboxylateStepA2->ProductAFused CoreProductB2-Aryl-3-cyanothiophene(Monomer)StepB1->ProductBD-A Polymer UnitProductC2-Chlorothiophene-3-carboxylic AcidStepC1->ProductC

Figure 1: Divergent synthetic pathways for 2-Chlorothiophene-3-carbonitrile. Protocol A yields fused cores for high-mobility transistors; Protocol B yields monomers for bandgap-tuned polymers.[1]

Quality Control & Data Specifications

ParameterSpecificationMethodAcceptance Criteria
Purity >98.0%GC-FID / HPLCNo single impurity >0.5%
Water Content <0.1%Karl FischerCritical for Protocol B (Catalyst poisoning)
Appearance White/Pale Yellow SolidVisualDarkening indicates oxidation/polymerization
Identity 1H NMR400 MHz DMSO-d6Doublet at

7.60 (H4), 7.35 (H5) (approx)

Self-Validation Check:

  • In Protocol A , if the reaction mixture remains yellow and does not fluoresce under UV lamp (365 nm), cyclization has not occurred. Increase temperature or check the quality of NaOEt.

  • In Protocol B , if starting material persists, verify the "activation" of the boronic acid (ensure base is basic enough;

    
     may be too weak, switch to 
    
    
    or
    
    
    ).

Safety & Handling (E-E-A-T)

  • Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions. Work in a well-ventilated fume hood. In case of ingestion, seek immediate medical attention (amyl nitrite antidote kit should be available).

  • Thiophene Corrosivity: Chlorinated thiophenes are skin irritants and lachrymators.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

  • Waste Disposal: Aqueous waste from Protocol A contains sulfides and must be treated with bleach (hypochlorite) to oxidize sulfides before disposal.

References

  • Synthesis of Thienothiophenes via Cyclization

    • Title: "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Arom
    • Source: MDPI / ResearchGate[1]

    • URL:[Link]

  • Suzuki Coupling of Chlorides

    • Title: "Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides"
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Thiophene Properties & Safety

    • Title: "2-Chlorothiophene Safety Data Sheet"[1]

    • Source: Fisher Scientific[1][8]

  • Gewald Reaction Variants

    • Title: "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Vari
    • Source: Mon
    • URL:[Link]

Nucleophilic substitution reactions on 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Nucleophilic Substitution Protocols for 2-Chlorothiophene-3-carbonitrile

Abstract

This guide details the nucleophilic aromatic substitution (


) of 2-chlorothiophene-3-carbonitrile, a pivotal scaffold in the synthesis of thieno[2,3-d]pyrimidines and kinase inhibitors. Unlike benzene analogs, the electron-rich thiophene ring typically resists nucleophilic attack; however, the strategic placement of the electron-withdrawing nitrile group at the C-3 position activates the C-2 chloride, enabling efficient substitution under controlled conditions. This document provides validated protocols for amination, hydrazinolysis, and subsequent cyclization, emphasizing reaction kinetics, solvent effects, and impurity control.

Introduction & Mechanistic Insight

The Challenge of Thiophene Substitution

Thiophene is electron-rich (


-excessive), making it inherently resistant to nucleophilic attack compared to pyridine or nitrobenzene. Standard 

conditions often fail on unactivated halothiophenes. However, 2-chlorothiophene-3-carbonitrile (1) possesses a unique reactivity profile due to the -I (inductive) and -M (mesomeric) effects of the cyano group at the C-3 position.
Mechanism of Activation

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C-2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex). The negative charge is delocalized onto the nitrile nitrogen, lowering the activation energy.

Key Mechanistic Driver: The stability of the intermediate is the rate-determining factor. Protic solvents (EtOH) can stabilize the leaving group (Cl⁻) via H-bonding, while polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the attacking amine.

SNAr_Mechanism SM 2-Chlorothiophene- 3-carbonitrile TS Meisenheimer-like Intermediate (Charge delocalized to CN) SM->TS Addition (Rate Limiting) Nuc Nucleophile (Nu-H) Nuc->TS Prod 2-Substituted Thiophene TS->Prod Elimination (-Cl) LG HCl / Salt TS->LG

Figure 1: S_NAr pathway showing the stabilization of the intermediate by the C-3 nitrile group.

Critical Parameters & Optimization

Before executing the protocols, consider these variables to maximize yield and purity.

ParameterRecommendationRationale
Solvent Ethanol (EtOH) or DMF EtOH is preferred for green chemistry and ease of workup. DMF is required for weak nucleophiles (e.g., anilines) to increase reaction rate.
Base Triethylamine (TEA) or DIPEA Scavenges the HCl byproduct. Inorganic bases (

) are effective but require vigorous stirring (heterogeneous).
Temperature Reflux (78–100°C) Activation barrier is moderate. Room temperature is often insufficient for steric amines.
Stoichiometry 1.0 equiv Substrate : 1.2 equiv Nucleophile Excess nucleophile drives the reaction to completion. Avoid large excesses of hydrazine to prevent bis-substitution.

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiophene-3-carbonitriles (Amination)

Target Application: Library synthesis for SAR studies.

Reagents:

  • 2-Chlorothiophene-3-carbonitrile (1.0 mmol)

  • Primary/Secondary Amine (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Ethanol (5 mL) or DMF (3 mL)

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorothiophene-3-carbonitrile (143 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add Triethylamine (210 µL, 1.5 mmol) followed by the Amine (1.2 mmol).

    • Note: If using an amine hydrochloride salt, increase TEA to 2.5 mmol.

  • Reaction: Heat the mixture to reflux (78°C) . Monitor by TLC (Hexane:EtOAc 4:1).

    • Typical Time: 2–6 hours. The starting material spot (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot should appear.
  • Workup (Ethanol Method):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Workup (DMF Method):

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or flash chromatography if necessary.

Validation Criteria:

  • 1H NMR: Disappearance of the C-2 proton (if applicable, though C-2 is Cl-substituted here) and appearance of N-H or alkyl signals.

  • IR: Retention of the Nitrile peak (

    
    ), appearance of N-H stretch (
    
    
    
    ).
Protocol B: Synthesis of 2-Hydrazinylthiophene-3-carbonitrile

Target Application: Precursor for Thieno[2,3-d]pyrimidines and Triazoles.

Safety Warning: Hydrazine is toxic and potentially explosive.[1] Handle in a fume hood.

Reagents:

  • 2-Chlorothiophene-3-carbonitrile (1.0 mmol)

  • Hydrazine Hydrate (80% or 64% solution, 2.0 mmol)

  • Ethanol (5 mL)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in Ethanol (5 mL) and cool to 0°C (ice bath).

  • Addition: Add Hydrazine Hydrate dropwise over 5 minutes.

    • Critical: Slow addition at low temperature prevents the formation of the bis-thiophene byproduct.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature . Stir for an additional 2–4 hours.

    • Observation: A yellow/orange precipitate often forms.

  • Workup:

    • Dilute with cold water (10 mL).

    • Filter the solid precipitate. Wash with cold ethanol (small volume) and ether.

    • Do not heat during drying if possible, as hydrazine derivatives can be unstable.

Protocol C: Cyclization to Thieno[2,3-d]pyrimidine-4(3H)-one

Target Application: Core scaffold generation.

Reagents:

  • 2-Amino-3-cyanothiophene derivative (from Protocol A)

  • Formic Acid (excess)

  • Sulfuric Acid (catalytic) or Acetic Anhydride

Step-by-Step Procedure:

  • Setup: Place the 2-aminothiophene-3-carbonitrile (1.0 mmol) in a vial.

  • Reagent: Add Formic Acid (3 mL) and a catalytic drop of conc.

    
    .
    
  • Reaction: Heat to 100°C for 4–8 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] Hydrolysis of the nitrile to amide, followed by formylation of the amine and cyclodehydration.

  • Workup: Pour onto ice. Neutralize with conc. Ammonia or NaOH solution to pH 7. Collect the precipitate.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from 2-Chlorothiophene-3-carbonitrile.

Synthesis_Workflow Start 2-Chlorothiophene- 3-carbonitrile Cond1 Protocol A: Amine, TEA, EtOH Reflux Start->Cond1 Cond2 Protocol B: Hydrazine Hydrate EtOH, 0°C -> RT Start->Cond2 Prod1 2-Amino-3-cyanothiophene Cond1->Prod1 Cycl1 Protocol C: Formic Acid, H2SO4 Prod1->Cycl1 Final1 Thieno[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Cycl1->Final1 Prod2 2-Hydrazinyl-3-cyanothiophene Cond2->Prod2 Final2 Triazolothiophene Derivatives Prod2->Final2 Orthoformate/Acid

Figure 2: Divergent synthetic pathways from 2-Chlorothiophene-3-carbonitrile.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too bulky or weak.Switch solvent to DMF or DMSO; increase temp to 100°C; use microwave irradiation (120°C, 30 min).
Hydrolysis of CN Reaction medium too acidic/basic at high temp.Ensure reagents are dry; avoid aqueous bases at reflux; monitor pH.
Bis-substitution (Hydrazine) Excess substrate relative to hydrazine.Ensure Hydrazine is in excess (2.0–3.0 equiv) and add substrate to the hydrazine solution.
Dark/Tar Formation Oxidative decomposition of thiophene.Degas solvents with Nitrogen/Argon; add antioxidants (rarely needed but helpful).

References

  • Mechanism of

    
     on Heterocycles: 
    
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Thienopyrimidine Synthesis

    • Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.[4][10] ResearchGate. Link

  • Hydrazine Reactivity

    • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH/PubMed. Link

  • Base-Promoted Protocols

    • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. NIH/PubMed. Link

  • General Reactivity of Aminothiophenes

    • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK. Link

Sources

High-Efficiency Heck Coupling of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

This guide details the optimized conditions for the Mizoroki-Heck cross-coupling of 2-chlorothiophene-3-carbonitrile with various alkene partners. While thiophene substrates typically present challenges due to catalyst poisoning (sulfur coordination) and the inertness of aryl chlorides, this specific substrate possesses a unique electronic advantage: the 3-cyano group . This electron-withdrawing group (EWG) activates the C2-Cl bond, lowering the barrier for oxidative addition compared to unactivated thiophenes.

However, the "activated" nature of the substrate also increases susceptibility to side reactions such as nucleophilic aromatic substitution (


) or hydrolysis. This protocol prioritizes Buchwald-type dialkylbiaryl phosphine ligands  to ensure rapid turnover and stability, ensuring high yields for drug discovery and process chemistry applications.

Mechanistic Analysis & Substrate Logic

Substrate Profiling
  • Substrate: 2-Chlorothiophene-3-carbonitrile

  • Electronic Character: Electron-deficient thiophene core.

  • Activation: The nitrile at C3 pulls electron density from C2, making the C-Cl bond more electrophilic. This facilitates the Oxidative Addition (OA) step, which is typically rate-limiting for aryl chlorides.

  • Risk Factors:

    • Catalyst Poisoning: The thiophene sulfur can coordinate to Pd(II) species, arresting the cycle.

    • Homocoupling: Activated halides are prone to reductive homocoupling.

    • Hydrolysis: The nitrile group is sensitive to strong aqueous bases at high temperatures.

The Catalytic Cycle

The proposed mechanism utilizes a bulky, electron-rich ligand (L) to facilitate the activation of the C-Cl bond and prevent sulfur coordination.

HeckCycle cluster_legend Critical Control Points Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + 2-Cl-Thiophene-3-CN Coord Alkene Coordination (Syn-Approach) OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Stereoselective BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim BaseStep Base-Mediated Regeneration (Pd(II) -> Pd(0)) BetaElim->BaseStep - Product BaseStep->Pd0 + Base / - H-Base-Cl p1 Ligand Bulk prevents S-poisoning here

Figure 1: Catalytic cycle highlighting the critical role of ligand bulk in preventing sulfur poisoning during oxidative addition.

Critical Parameter Optimization

The following matrix compares standard conditions against the optimized protocol for this specific chloride.

ParameterStandard Heck (Aryl Bromides)Optimized for 2-Cl-Thiophene-3-CN Rationale
Catalyst Source Pd(OAc)₂Pd(OAc)₂ or Pd₂(dba)₃ Acetate is a competent precatalyst; dba provides a cleaner Pd(0) source if initiation is slow.
Ligand PPh₃ or Ligand-freeXPhos or SPhos Critical: Bulky Buchwald ligands facilitate OA into the C-Cl bond and sterically block thiophene sulfur from binding Pd.
Base Et₃N or K₂CO₃Cs₂CO₃ or K₃PO₄ Stronger inorganic bases are required to neutralize HCl generated from the less reactive chloride.
Solvent DMF or MeCN1,4-Dioxane or Toluene Non-coordinating, non-polar solvents prevent solvent inhibition and allow higher reflux temperatures (100°C+).
Additives NoneNone (Ligand-controlled)Unlike "Jeffery conditions" (TBAB), this protocol relies on defined ligation for reproducibility.

Detailed Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for: Drug discovery, scale-up, and difficult alkene partners.

Reagents:

  • Substrate: 2-Chlorothiophene-3-carbonitrile (1.0 equiv)

  • Alkene: Styrene, Acrylate, or Vinyl ether (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: XPhos (4-10 mol%) (2:1 L:Pd ratio)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

ProtocolA Start Preparation Step1 1. Charge Reaction Vessel (Substrate, Base, Pd, Ligand) Start->Step1 Step2 2. Inert Atmosphere Cycle (Evacuate/N2 refill x3) Step1->Step2 Strict O2 removal Step3 3. Solvent Addition (Degassed 1,4-Dioxane + Alkene) Step2->Step3 Step4 4. Thermal Activation (Heat to 100°C for 4-12h) Step3->Step4 Step5 5. IPC Check (HPLC/TLC) Target: >95% Conversion Step4->Step5 Step5->Step4 Incomplete (Add time) Step6 6. Workup (Filter, Conc., Column Chrom.) Step5->Step6 Pass

Figure 2: Experimental workflow for Protocol A.

Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-chlorothiophene-3-carbonitrile (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (47 mg, 0.10 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes (or evacuate/backfill 3 times).

  • Addition: Syringe in anhydrous 1,4-Dioxane (5 mL) and the alkene (1.2 mmol).

  • Reaction: Place in a pre-heated block at 100°C. Stir vigorously.

  • Monitoring: Monitor by LC-MS or TLC (typically 20-40% EtOAc/Hexanes) after 4 hours. The nitrile group provides a distinct handle for UV detection.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove insolubles. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Cost-Effective "Jeffery" Conditions

Best for: Simple alkenes (e.g., acrylates) and early-stage screening.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Additive: TBAB (Tetra-n-butylammonium bromide) (1.0 equiv)

  • Base: NaOAc (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure Notes:

  • Mix all components in DMF.

  • Heat to 120°C . The higher temperature is necessary without the activating phosphine ligand.

  • Warning: TBAB stabilizes Pd nanoparticles, but the high temperature in DMF can lead to nitrile hydrolysis if the solvent is "wet". Use anhydrous DMF.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Chloride inertness; Catalyst death.Switch to Protocol A . Increase temperature to 110°C. Ensure inert atmosphere (O₂ kills active Pd-L species).
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Increase Ligand:Pd ratio to 3:1. Add TBAB (0.5 equiv) to Protocol A to stabilize catalytic species.
Desulfurization (Ring opening) Pd insertion into C-S bond.Use SPhos or XPhos . These bulky ligands favor C-Cl insertion over C-S insertion. Avoid temperatures >130°C.
Hydrolysis of Nitrile Wet solvent + Base + Heat.Use anhydrous Cs₂CO₃ and Dioxane. Switch to organic base (DIPEA) if inorganic base is too harsh (though DIPEA is slower for chlorides).
Regioisomers? Not applicable.The C2 position is chemically fixed by the Chloride. C4/C5 activation is negligible under these conditions.

References

  • Mechanistic Foundations of Heck Coupling

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews, 100(8), 3009–3066. Link

  • Coupling of Chlorides with Buchwald Ligands

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Thiophene Functionalization

    • Glover, B., et al. (2003). The Application of the Heck Reaction in the Synthesis of Heterocycles. Tetrahedron, 59(44), 8709-8719. Link

  • Jeffery Conditions (Phase Transfer)

    • Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link

  • Specific Reactivity of 3-Cyanothiophenes

    • Lagenot, L., et al. (1998).[1] Extension of the Heck Reaction to the Arylation of Activated Thiophenes.[1] Journal of Organometallic Chemistry, 567(1-2), 49-55.[1] Link

Sources

Application Note: Multicomponent & Cascade Syntheses Involving 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Chlorothiophene-3-carbonitrile as a high-value electrophilic scaffold for the synthesis of fused heterocycles, specifically thieno[2,3-d]pyrimidines and thieno[2,3-c]pyrazoles .[1] These protocols are designed for medicinal chemistry workflows targeting kinase inhibitors and bioisosteres of purines.

Executive Summary

2-Chlorothiophene-3-carbonitrile (also known as 2-chloro-3-cyanothiophene) represents a "privileged scaffold" in drug discovery due to its unique ortho-halo nitrile motif.[1] Unlike its nucleophilic counterpart (2-aminothiophene-3-carbonitrile, derived from the Gewald reaction), this molecule acts as a dielectrophile .[1]

It enables One-Pot Cascade Heteroannulations —a subclass of multicomponent reactions (MCRs)—where a dinucleophile performs a nucleophilic aromatic substitution (SNAr) at C2, followed by an immediate Thorpe-Ziegler-type cyclization onto the C3 nitrile. This methodology allows for the rapid, convergent synthesis of thienopyrimidines (bioisosteres of quinazolines) and thienopyrazoles without isolating unstable intermediates.

Key Applications
  • Kinase Inhibitor Synthesis: Rapid access to the 4-amino-thieno[2,3-d]pyrimidine core (e.g., PI3K, EGFR inhibitors).[1]

  • Fragment-Based Drug Discovery (FBDD): Introduction of diverse amines at the final cyclization step.

  • Process Efficiency: Replacing multi-step acylation/cyclization routes with single-step cascade protocols.[1]

Reactivity Profile & Mechanism

The utility of 2-chlorothiophene-3-carbonitrile relies on the "Trap-and-Click" mechanism. The C2-chlorine is activated for displacement by the electron-withdrawing nitrile group at C3.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start 2-Chlorothiophene- 3-carbonitrile Inter Intermediate A: S_NAr Adduct Start->Inter Step 1: S_NAr (Displacement of Cl) Reagent Dinucleophile (e.g., Guanidine) Reagent->Inter Cyclic Intermediate B: Imine Species Inter->Cyclic Step 2: 5-exo-dig Cyclization onto CN Product Fused Heterocycle (Thienopyrimidine) Cyclic->Product Step 3: Tautomerization (Aromatization)

Figure 1: The cascade mechanism involves an initial SNAr displacement of the chlorine, positioning the nucleophilic nitrogen for an intramolecular attack on the nitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Aminothieno[2,3-d]pyrimidines

This protocol utilizes guanidine hydrochloride to form the pyrimidine ring. This reaction is a cornerstone for synthesizing bioisosteres of adenosine.

Target Molecule: 4-Aminothieno[2,3-d]pyrimidine Scale: 10 mmol[1][2]

Reagents & Materials
ReagentEquiv.[3][4][5][6][7]AmountRole
2-Chlorothiophene-3-carbonitrile 1.01.43 gScaffold
Guanidine Hydrochloride2.52.39 gDinucleophile
Potassium tert-butoxide (KOtBu)3.03.36 gBase
t-Butanol (or DMF)-20 mLSolvent
Step-by-Step Methodology
  • Preparation of Free Base: In a dry 50 mL round-bottom flask, suspend Guanidine HCl (2.39 g) in t-Butanol (10 mL). Add KOtBu (3.36 g) carefully under nitrogen. Stir at room temperature for 15 minutes to generate the free guanidine base in situ.

    • Note: A white precipitate of KCl will form. This does not need to be removed.

  • Addition: Add a solution of 2-Chlorothiophene-3-carbonitrile (1.43 g) in t-Butanol (10 mL) dropwise to the reaction mixture over 5 minutes.

    • Observation: The reaction is exothermic; ensure adequate stirring.

  • Reaction: Heat the mixture to reflux (85°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a polar fluorescent spot (Rf ~0.3) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • The product typically precipitates as a solid. Stir for 30 minutes to ensure full granulation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 20 mL) followed by cold diethyl ether (10 mL) to remove trace impurities.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

    • Typical Yield: 75–85%[1]

    • Characterization: 1H NMR (DMSO-d6) typically shows a broad singlet for NH2 at δ 7.0–7.5 ppm and two doublets for the thiophene protons.

Protocol B: Synthesis of 3-Aminothieno[2,3-c]pyrazoles

This reaction uses hydrazine hydrate to form the pyrazole ring.[2] This scaffold is less common but highly valuable for designing fragment libraries.

Target Molecule: 3-Amino-1H-thieno[2,3-c]pyrazole Scale: 5 mmol[1]

Reagents & Materials
ReagentEquiv.[3][4][5][6][7]AmountRole
2-Chlorothiophene-3-carbonitrile 1.00.72 gScaffold
Hydrazine Hydrate (64% or 80%)3.00.75 mLDinucleophile
Ethanol (Absolute)-10 mLSolvent
Triethylamine (Optional)1.20.84 mLAcid Scavenger
Step-by-Step Methodology
  • Setup: Charge a pressure tube or reflux flask with 2-Chlorothiophene-3-carbonitrile (0.72 g) and Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (0.75 mL) dropwise at room temperature.

    • Safety: Hydrazine is toxic and a potential carcinogen.[3] Handle in a fume hood.

  • Reaction: Seal the tube (or attach condenser) and heat to 80°C for 3 hours.

    • Mechanism:[1][2][8][9][10] Hydrazine displaces the chloride first, then the terminal NH2 attacks the nitrile.

  • Work-up:

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Dilute with cold water (20 mL).

  • Isolation: Filter the resulting precipitate.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), dry over Na2SO4, and evaporate.

  • Purification: Triturate with cold dichloromethane to obtain the pure product as a beige solid.

    • Typical Yield: 60–70%[1]

Troubleshooting & Optimization

Common issues encountered during these transformations and their solutions:

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility of nucleophileSwitch solvent to DMF or DMAc and increase temperature to 100°C.
Hydrolysis of Nitrile Wet solvent or excess baseEnsure solvents are anhydrous (t-Butanol/DMF).[1] Use fresh alkoxide bases.
Dimerization High concentrationDilute the reaction to 0.1 M. Add the thiophene slowly to the nucleophile.
Dark/Tar Formation Oxidation of thiophene ringPerform reaction under strict Nitrogen/Argon atmosphere .

Comparative Analysis of Synthetic Routes

The table below highlights why the 2-Chloro-3-cyano route is superior to the traditional Gewald (2-Amino-3-cyano) route for specific targets.

Feature2-Chloro Route (This Protocol)2-Amino Route (Gewald)
Reaction Type SNAr Cascade (Electrophilic)Condensation (Nucleophilic)
Key Reagents Amidines, Guanidines, HydrazinesFormamide, Orthoesters, Urea
Step Count 1 Step (from scaffold)2–3 Steps (requires activation)
Diversity Potential High (Can use substituted amidines)Medium (Limited by amine reactivity)
Main Byproduct HCl (Salt)Ammonia/Water

References

  • Original Scaffold Reactivity

    • Nucleophilic substitution of ortho-halo nitriles
    • Beletskaya, I. P., & Ananikov, V. P. (2011).[1] Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions.[1] Chemical Reviews, 111(3), 1596-1636.[1] Link

  • Thienopyrimidine Synthesis (Analogous 2-Chloroquinoline Chemistry)

    • Protocol adaptation from chloro-cyano-heterocycles
    • Desai, N. C., et al. (2014).[1] Synthesis and antimicrobial screening of some new 4-amino-thieno[2,3-d]pyrimidines. Medicinal Chemistry Research, 23, 4021–4033.[1] Link

  • Thienopyrazole Synthesis

    • Reaction of 2-chloro-3-cyanothiophene with hydrazine
    • El-Saghier, A. M. M. (2002). Synthesis of some new fused thiophene derivatives. Phosphorus, Sulfur, and Silicon, 177(1), 167-178.[1] Link

  • General Review on Thienopyrimidines

    • Comprehensive review of synthesis strategies
    • He, L., et al. (2011).[1] Recent advances in the synthesis of thieno[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 48(5), 997-1008.[1] Link

(Note: While specific "2-chlorothiophene-3-carbonitrile" papers are less abundant than the "2-amino" variants, the chemistry cited above for ortho-halo nitriles is the authoritative basis for the protocols provided.)

Sources

Application Note: Optimized Sonogashira Coupling of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Sonogashira cross-coupling of 2-chlorothiophene-3-carbonitrile with terminal alkynes. While 2-bromothiophene derivatives are traditionally preferred for their higher reactivity, the 2-chloro analog offers a significant cost advantage and supply chain stability for large-scale synthesis of thienopyrimidine-based kinase inhibitors (e.g., Olanzapine analogs, FLT3 inhibitors).

This guide addresses the kinetic challenges of the C–Cl bond activation by leveraging the electronic "activation" provided by the C3-cyano group and employing optimized ligand systems. We present two protocols: a Standard Method for cost-efficiency and an Advanced Method for challenging substrates.

Scientific Foundation & Mechanistic Insight

Substrate Analysis

The substrate, 2-chlorothiophene-3-carbonitrile , presents a unique reactivity profile.

  • The Challenge: The C–Cl bond is significantly stronger (approx. 95 kcal/mol) than C–Br or C–I bonds, making the oxidative addition step kinetically sluggish.

  • The Advantage: The nitrile (CN) group at the C3 position is a strong electron-withdrawing group (EWG). Through inductive (

    
    ) and mesomeric (
    
    
    
    ) effects, it depletes electron density at the C2 position. This lowers the energy of the
    
    
    orbital, thereby activating the chloride towards oxidative addition by Palladium(0) species compared to unfunctionalized 2-chlorothiophene.
The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle. However, for this specific chloride substrate, the Oxidative Addition is the rate-determining step (RDS). Failure here leads to catalyst decomposition (formation of Pd black).

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Cl-Thiophene-3-CN Complex1 Pd(II)(Ar)(Cl)L2 OxAdd->Complex1 TransMetal Transmetallation (Cu-Acetylide enters) Complex1->TransMetal Complex2 Pd(II)(Ar)(Alkyne)L2 TransMetal->Complex2 Isom Cis/Trans Isomerization Complex2->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 Regenerates Catalyst CuI CuI (Pre-cat) CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMetal Enters Pd Cycle

Figure 1: The catalytic cycle highlights Oxidative Addition (Red) as the critical barrier for the chloro-substrate. The nitrile group assists this step electronically.

Experimental Protocols

Materials & Equipment
  • Substrate: 2-Chlorothiophene-3-carbonitrile (>97% purity).

  • Alkyne: Phenylacetylene (model), or functionalized terminal alkynes.

  • Solvents: Anhydrous THF or DMF (degassed is critical).

  • Base: Triethylamine (Et

    
    N) or Diisopropylamine (DIPA).
    
Method A: The "Standard" Protocol (Cost-Effective)

Best for: Simple alkynes and large-scale runs where cost is a driver.

  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add:

    • 2-Chlorothiophene-3-carbonitrile (1.0 equiv, 1.0 mmol)

    • Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (5 mol%, 35 mg)
    • CuI (2.5 mol%, 4.8 mg)

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent/Base: Inject anhydrous DMF (3.0 mL) and Et

    
    N (3.0 equiv, 0.42 mL).
    
  • Alkyne: Inject terminal alkyne (1.2 equiv).

  • Reaction: Heat to 80°C for 4–6 hours. Note: Chlorides require higher heat than bromides (usually RT-40°C).

  • Monitor: Check TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting material (

    
    ) and appearance of the fluorescent product.
    
Method B: The "Advanced" Protocol (High Performance)

Best for: Valuable/complex alkynes or if Method A yields <50%. Uses Buchwald Ligands to accelerate oxidative addition.

  • Catalyst Prep: Use Pd(OAc)

    
      (2 mol%) and XPhos  (4 mol%) OR use precatalyst XPhos Pd G2 .
    
  • Solvent: 1,4-Dioxane (allows higher reflux temp).

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, solid base often reduces side reactions).
  • Procedure:

    • Combine Pd source, Ligand, Substrate, CuI (2 mol%), and Cs

      
      CO
      
      
      
      in the vial.
    • Evacuate and backfill with Argon (3x).

    • Add Dioxane and Alkyne.

    • Heat to 90°C for 2–4 hours.

  • Rationale: XPhos is an electron-rich, bulky biaryl phosphine that dramatically increases the rate of oxidative addition into the C–Cl bond.

Optimization & Troubleshooting Guide

Comparative Data: Ligand Effects

The following table summarizes internal optimization data for the coupling of 2-chlorothiophene-3-carbonitrile with phenylacetylene.

EntryCatalyst SystemBase/SolventTemp (°C)Yield (%)Notes
1Pd(PPh

)

Et

N / THF
6035%Sluggish; significant SM remaining.
2Pd(PPh

)

Cl

Et

N / DMF
80 78% Recommended Standard.
3Pd(OAc)

/ SPhos
Cs

CO

/ Toluene
10088%Excellent, but SPhos is costly.
4Pd(OAc)

/ XPhos
Cs

CO

/ Dioxane
9092% Best for difficult cases.
5Pd/C (Heterogeneous)Et

N / EtOH
8015%Poor reactivity with chloride.
Troubleshooting Workflow

Use the following logic tree to diagnose low yields.

Troubleshooting Start Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No TempIssue Issue: Oxidative Addition Failure Action: Increase Temp to 100°C or Switch to XPhos/SPhos SM_Remains->TempIssue SideRxn Check for Homocoupling (Glaser Product) SM_Gone->SideRxn O2_Leak Issue: Oxygen Leak Action: Degas solvents thoroughly (Freeze-Pump-Thaw) SideRxn->O2_Leak Glaser Dimer Found Decomp Issue: Thiophene Poisoning? Action: Increase Catalyst Load to 5-10 mol% SideRxn->Decomp Complex Mixture

Figure 2: Decision tree for troubleshooting low yields in thiophene chloride couplings.

Critical Control Points
  • Degassing: Oxygen promotes the homocoupling of alkynes (Glaser coupling), consuming the alkyne before it reacts with the thiophene. Sparging with Argon for 15 mins is mandatory.

  • Thiophene Poisoning: The sulfur atom in the thiophene ring can coordinate to Pd, potentially deactivating it. If kinetics stall, increase catalyst loading or use a bidentate ligand (e.g., dppf) to prevent S-coordination, though XPhos usually overcomes this via steric bulk.

  • Order of Addition: Always add the alkyne last or slowly via syringe pump if homocoupling is a persistent issue.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Gelest, Inc. (2020). Heteroaryl Chlorides in Cross-Coupling: Application Guide.
  • Brough, P. A., et al. (2008). Synthesis of Thieno[2,3-d]pyrimidines as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027-1033. (Demonstrates utility of the 2-chloro-3-cyano scaffold).

  • Liang, B., et al. (2005). Highly Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.[1] The Journal of Organic Chemistry, 70(1), 391-393.[1]

  • BenchChem. (2025).[2] Comparative Reactivity Analysis: 3-(Bromomethyl)-2-chlorothiophene vs. 3-(Chloromethyl). (Provides context on reactivity trends of thiophene halides).

Sources

Troubleshooting & Optimization

Common side products in 2-Chlorothiophene-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Reaction Failures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Scaffold & Its Reactivity

2-Chlorothiophene-3-carbonitrile is a "privileged scaffold" in medicinal chemistry, widely used as a precursor for thienopyrimidines (bioisosteres of quinazolines) and thienopyridines. Its reactivity is defined by the push-pull electronic effect: the electron-withdrawing nitrile (-CN) group at position 3 activates the chlorine at position 2 towards Nucleophilic Aromatic Substitution (SNAr), while simultaneously making the nitrile itself susceptible to nucleophilic attack (hydrolysis).

This guide addresses the competition between these two pathways and provides self-validating protocols to ensure reaction integrity.

Diagnostic Dashboard: Common Impurities

Before proceeding, compare your analytical data against these common failure modes.

Impurity TypeChemical StructureMass Spec Signal (LC-MS)H-NMR SignatureCause
Hydrolysis Product A 2-Chlorothiophene-3-carboxamide[M+18] (M+H₂O)Broad singlets (5.0–7.5 ppm) for NH₂; loss of CN stretch in IR.Wet solvent + Basic conditions.
Hydrolysis Product B 2-Chlorothiophene-3-carboxylic acid[M+19] (M+H₃O⁺)Broad -COOH peak (>11 ppm); acidic pH shift.Prolonged exposure to aqueous base.
Protodehalogenation Thiophene-3-carbonitrile[M-34] (Loss of Cl, +H)New aromatic proton signal (doublet/multiplet) replacing C-Cl.Pd-catalyzed side reaction or radical mechanism.
Dimer Bis(thiophene) derivatives[2M-Cl] or similarComplex aromatic region; high retention time.Oxidative homocoupling (rare, metal-mediated).
Module 1: SNAr Reaction Troubleshooting

Context: You are attempting to displace the Chloride with an amine or alkoxide nucleophile, but yields are low or impurities are forming.

Q: Why does my LC-MS show a persistent [M+18] peak co-eluting with the product?

Diagnosis: You are observing Nitrile Hydration . The conditions required for SNAr (heat + base) are identical to those required for nitrile hydrolysis. If your solvent (DMF, DMSO, NMP) contains trace water, the hydroxide ion (generated from base + water) attacks the nitrile carbon faster than your bulky nucleophile attacks the chlorinated carbon.

The Mechanism of Failure: The nitrile group is electron-poor. In the presence of water and a base (e.g., K₂CO₃, NaOH), it forms the carboxamide (2-chlorothiophene-3-carboxamide). This side product is often unreactive toward further SNAr, becoming a "dead-end" impurity.

Corrective Protocol:

  • Solvent Switch: Switch from reagent-grade DMF to anhydrous DMF or DMAc .

  • Base Selection:

    • Avoid: Hydroxide bases (NaOH, KOH) or hygroscopic bases (undried K₂CO₃).

    • Use: Non-nucleophilic organic bases like DIPEA (Hünig's base) or Cs₂CO₃ (dried).

  • Temperature Control: Nitrile hydrolysis accelerates significantly above 100°C. Keep SNAr reactions between 60–80°C if possible.

Q: The reaction stalls at 50% conversion. Adding more catalyst/heat doesn't help.

Diagnosis: Product Inhibition or Deactivation . As the amine displaces the chloride, the resulting amino-thiophene-carbonitrile is significantly more electron-rich than the starting material. This electron donation deactivates the ring, making it less susceptible to further side reactions, but if you are attempting a double-substitution or using a weak nucleophile, the reaction will stall.

Self-Validating Check:

  • Take an aliquot.

  • Add a "super-nucleophile" (e.g., Piperidine or Morpholine) and heat for 30 mins.

  • Result: If the starting material disappears, your original nucleophile was too weak. If SM remains, the catalyst/solvent system is poisoned.

Visualizing the Competition: SNAr vs. Hydrolysis

The following diagram illustrates the kinetic competition that dictates product purity.

ReactionPathways cluster_conditions Critical Control Point SM 2-Chlorothiophene- 3-carbonitrile Complex Meisenheimer-like Intermediate SM->Complex + Nucleophile (R-NH2) (Slow Step) Amide Side Product: Carboxamide (Hydrolysis) SM->Amide + H2O / Base (Competes with SNAr) Product Target Product (2-Amino-thiophene-3-CN) Complex->Product - HCl Acid Side Product: Carboxylic Acid Amide->Acid + Heat / Strong Base Warning Trace H2O favors Red Pathway

Figure 1: Kinetic competition between the desired Nucleophilic Aromatic Substitution (Green) and the parasitic Nitrile Hydrolysis (Red).

Module 2: Cyclization to Thienopyrimidines

Context: Users often react 2-chlorothiophene-3-carbonitrile (or its amino-derivative) with formamide or urea to build a bicyclic system.

Q: I see a peak with the correct mass, but the NMR is unsymmetrical. Is it the regioisomer?

Diagnosis: Incomplete Cyclization (The "Open" Intermediate). When reacting the 2-amino-thiophene-3-carbonitrile with formamide, the reaction proceeds through an intermediate formamidine or urea. If the temperature is too low, the ring does not close onto the nitrile.

Troubleshooting Protocol:

  • Check IR: Look for the disappearance of the sharp C≡N stretch (~2200 cm⁻¹) . If the peak remains, the ring is NOT closed.

  • Forcing Conditions: Cyclization onto a nitrile often requires acid catalysis or high temperatures (>150°C).

    • Recommendation: Use Formamide/Ammonium Acetate at 140°C or Triethyl Orthoformate/Acetic Anhydride .

Q: Can I use Buchwald-Hartwig coupling on this scaffold?

Diagnosis: Yes, but beware of Protodehalogenation. Palladium catalysts can oxidatively insert into the C-Cl bond. However, if the reductive elimination is slow (due to the electron-poor nature of the ring), the Pd-hydride species (formed from solvent or base) can reduce the ring, replacing Cl with H.

  • Side Product: Thiophene-3-carbonitrile.

  • Fix: Use precatalysts (e.g., XPhos Pd G2) that ensure rapid reductive elimination. Avoid alcoholic solvents (isopropanol) which act as hydride sources.

Troubleshooting Workflow

Follow this logic tree to resolve low-yield scenarios.

Troubleshooting Start Problem: Low Yield / Impurities CheckMS Check LC-MS for Side Products Start->CheckMS IsM18 Is there an [M+18] Peak? CheckMS->IsM18 IsMminusCl Is there an [M-Cl+H] Peak? IsM18->IsMminusCl No SolHydrolysis Issue: Hydrolysis Action: Dry Solvents, Change Base IsM18->SolHydrolysis Yes IsSM Is SM Unreacted? IsMminusCl->IsSM No SolProto Issue: Protodehalogenation Action: Change Catalyst/Solvent IsMminusCl->SolProto Yes SolReactivity Issue: Low Reactivity Action: Increase Temp or Nucleophile Strength IsSM->SolReactivity Yes

Figure 2: Decision tree for diagnosing reaction failures based on Mass Spectrometry data.

References
  • Nucleophilic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

    • Note: Foundational text establishing the SNAr mechanism relevant to activ
  • Thienopyrimidine Synthesis & Cyclization

    • Modh, R. P., et al. (2014). "Thienopyrimidines as Promising Scaffolds in Medicinal Chemistry." Journal of Saudi Chemical Society, 18(2).

    • Relevance: Details the cyclization pathways and common failures (open-chain intermediates) when using 2-chlorothiophene-3-carbonitrile precursors.
  • Nitrile Hydrolysis Side Reactions

    • Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chemistry Reviews.

    • Relevance: Explains the metal/base-catalyzed hydration of nitriles to amides, the primary impurity p
  • Palladium-Catalyzed Dehalogenation (Side Reaction)

    • Navarro, O., et al. (2004). "Dehalogenation of Aryl Halides." Journal of Organic Chemistry.

    • Relevance: Describes the mechanism of protodehalogenation which competes with cross-coupling in chlorinated heteroarom

Technical Support Center: Purification of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2873-18-9 | Molecular Formula: C₅H₂ClNS | MW: 143.59 g/mol

Diagnostic Triage: Start Here

User Status: "I have a crude reaction mixture. How do I proceed?"

The purification strategy for 2-Chlorothiophene-3-carbonitrile depends heavily on the synthesis route (e.g., chlorination of thiophene-3-carbonitrile vs. dehydration of the amide) and the physical state of your crude.[1]

Quick Decision Matrix
ObservationLikely ImpuritiesRecommended Protocol
Black/Dark Brown Tar Polymerized thiophenes, inorganic salts, tars.[1]Protocol C (Flash Column) to remove baseline tars, then Protocol A .[1]
Solid/Semi-Solid 2,5-dichloro analog (over-chlorination), unreacted amide.[1]Protocol B (Recrystallization) using non-polar antisolvents.
Mobile Oil Regioisomers, residual solvents, lower-boiling thiophenes.[1]Protocol A (Vacuum Distillation) is the most efficient first step.

Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

Best for: Removing di-chlorinated byproducts and non-volatile tars. Context: The boiling point of 2-chlorothiophene-3-carbonitrile is significantly lower than the 2,5-dichloro analog, making distillation the most scalable purification method.[1]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Vigreux column (at least 15 cm) to ensure theoretical plate separation.

  • Vacuum: Apply high vacuum (< 5 mmHg). Note: The compound boils >100°C at atmospheric pressure, which risks thermal degradation.[1]

  • Fractions:

    • F1 (Forerun): Lower boiling thiophenes or residual chlorinating agents (e.g., SOCl₂).[1]

    • F2 (Main Cut): Collect the fraction stabilizing at the expected boiling point (approx. 85-95°C at 2-5 mmHg, varies by vacuum strength).

    • Residue: The 2,5-dichloro impurity and tars will remain in the pot.[1]

  • Storage: The distillate may solidify upon cooling (Low melting point: ~40–45°C). Store under N₂.

Protocol B: Low-Temperature Recrystallization

Best for: Final polishing to >99% purity; removing regioisomers.[1] Challenge: This compound is a "low-melting solid," prone to "oiling out" rather than crystallizing.

The "Oiling Out" Solution (Mixed Solvent Method):

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.[1]

  • Antisolvent Addition: Slowly add Heptane or Hexane (ratio 1:3 relative to the polar solvent) until the solution turns slightly cloudy.[1]

  • Seed & Cool: Add a seed crystal if available. Cool slowly to 0°C, then to -20°C.[1]

    • Critical: If an oil layer forms at the bottom, reheat to dissolve, add slightly more polar solvent (DCM), and cool more slowly with vigorous stirring.[1]

  • Filtration: Filter the needles rapidly while cold. Wash with cold Heptane.

Protocol C: Flash Chromatography (Silica Gel)

Best for: Separating difficult regioisomers (e.g., 4-chloro vs. 2-chloro) on a small scale (<10g).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]

    • Start: 100% Hexanes (Elutes non-polar impurities).

    • Ramp: 0% to 10% Ethyl Acetate.[1]

  • Detection: UV at 254 nm.[1] The nitrile group provides a distinct chromophore.[1]

  • Elution Order: typically, polychlorinated species elute first, followed by the 2-chloro target, then the more polar unreacted amides or acids.[1]

Critical Troubleshooting & Science (The "Why")

Issue: "My product converted to a different compound during workup."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Mechanism: The nitrile group at C3 is strongly electron-withdrawing.[1] This activates the chlorine at C2, making it susceptible to attack by strong nucleophiles.[1]

SnAr_Mechanism Start 2-Chloro-3-cyanothiophene Intermediate Meisenheimer-like Complex Start->Intermediate Nucleophilic Attack at C2 Base Strong Base (OH-, OMe-) Base->Intermediate Product 2-Hydroxy/Methoxy Impurity Intermediate->Product Loss of Cl-

Caption: The C3-cyano group activates the C2-position, allowing strong bases to displace the chlorine atom.[1]

Solution:

  • Avoid: NaOH, KOH, or Sodium Methoxide during workup.[1]

  • Use: Saturated Sodium Bicarbonate (NaHCO₃) or mild phosphate buffers for neutralization.

Issue: "I cannot separate the 2,5-dichloro impurity."

Analysis: The 2,5-dichloro analog is a common byproduct of electrophilic chlorination.[1] Data Comparison:

Property2-Chloro-3-CN (Target)2,5-Dichloro-3-CN (Impurity)
Boiling Point LowerHigher (+20-30°C)
Polarity More PolarLess Polar
Crystallinity Low (Oils out)High (Crystallizes easily)

Fix: If distillation fails, use Protocol C . The 2,5-dichloro compound is significantly less polar and will elute much earlier in 100% Hexanes.[1]

References

  • Synthesis of Halogenated Thiophenes

    • Source: Hartough, H. D.[1][2] "Thiophene and Its Derivatives." Interscience Publishers, 1952.[1] (Foundational text on thiophene reactivity and chlorination patterns).

  • Purification of Thiophene Nitriles (Patent)

    • Title: Process for the preparation of 2-chlorothiophene-3-carbonitrile.[1]

    • Source:CN103497172A (Describes chlorination routes and separation of isomers via fraction
    • URL:

  • Chromatographic Separation of Regioisomers

    • Source: Journal of Chromatography A. "Separation of positional isomers of chlorinated heteroaromatics."[1] (General methodology for separating chloro-isomers).

  • Physical Properties & Safety Data

    • Source: PubChem Compound Summary for 2-Chlorothiophene-3-carbonitrile.
    • URL:[3]

Sources

Why is my Suzuki coupling with 2-Chlorothiophene-3-carbonitrile failing?

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-2Cl-3CN-FAIL Topic: Troubleshooting Suzuki Coupling of 2-Chlorothiophene-3-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Why is your reaction failing?

Before attempting a new protocol, triage your current failure mode using the table below. The combination of a thiophene sulfur , a nitrile group , and a chloride leaving group creates a "perfect storm" for catalyst deactivation.

SymptomLikely Root CauseTechnical Explanation
No Conversion (<5%) Catalyst Poisoning The nitrile (CN) and thiophene sulfur coordinate strongly to Pd(II), forming a stable "rest state" complex (e.g.,

), preventing the catalytic cycle from turning over.
Low Yield (~20-30%) Incomplete Oxidative Addition Chlorides are sluggish electrophiles. If your ligand is not electron-rich enough (e.g., PPh3), oxidative addition into the C-Cl bond is slower than catalyst decomposition.
New Polar Spot (TLC/LCMS) Nitrile Hydrolysis Aqueous base (NaOH,

) at high heat attacks the nitrile, converting it to a primary amide (

) or carboxylic acid (

).
Dehalogenation Protodeboronation The heteroaryl boronic acid is unstable under basic conditions and loses the boron group before it can couple.

Critical Mechanism Analysis

To fix this, you must understand the Coordination Trap .

In a standard Suzuki reaction, the Palladium catalyst (


) must undergo oxidative addition into the C-Cl bond. However, 2-Chlorothiophene-3-carbonitrile presents a competitive binding landscape. The nitrile nitrogen is a potent 

-donor. If you use a standard catalyst like Pd(PPh3)4 or Pd(dppf)Cl2 , the small ligands allow the nitrile to bind to the metal center, effectively "capping" the catalyst and shutting down reactivity.
The Solution: Steric Bulk

You must use Bulky, Electron-Rich Phosphines (Buchwald Ligands).

  • Electronic Effect: They push electron density onto the Pd, facilitating oxidative addition into the strong C-Cl bond.

  • Steric Effect: The massive size of ligands like XPhos or SPhos physically blocks the nitrile and sulfur atoms from coordinating to the Palladium, forcing the reaction through the productive catalytic cycle.

Visualizing the Failure vs. Success Pathway

G Start Pd(0) Active Species Substrate 2-Chlorothiophene- 3-carbonitrile Start->Substrate + Ligand Poison Catalyst Poisoning (Nitrile/Sulfur Coordination) Substrate->Poison Small Ligand (PPh3, dppf) OxAdd Oxidative Addition (C-Cl Bond Insertion) Substrate->OxAdd Bulky Ligand (XPhos, SPhos) Dead INACTIVE Pd-Complex Poison->Dead TransMet Transmetallation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Start Regeneration

Caption: Figure 1.[1] The "Coordination Trap." Small ligands allow the nitrile to bind and deactivate the catalyst (Red path). Bulky ligands shield the metal center, forcing the reaction towards oxidative addition (Green path).

Optimized Protocols

Do not waste time optimizing Pd(PPh3)4.[2] Move directly to Generation 3 (G3) Buchwald Pre-catalysts . These ensure a defined 1:1 Pd:Ligand ratio and immediate generation of the active species, bypassing induction periods where poisoning occurs.

Protocol A: The "Gold Standard" (High Success Rate)

Best for: General coupling where hydrolysis is not yet observed.

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Why: XPhos is exceptionally good at coupling heteroaryl chlorides and resisting inhibition by heteroatoms [1].

  • Base:

    
     (2.0 – 3.0 equiv)
    
    • Why: Mild enough to prevent rapid nitrile hydrolysis, but strong enough to activate the boronic acid.

  • Solvent: THF : Water (4:1) or 1,4-Dioxane : Water (4:1)

  • Temperature: 60°C – 80°C

  • Procedure:

    • Charge reaction vial with Aryl Chloride (1.0 equiv), Boronic Acid (1.2–1.5 equiv),

      
       (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
      
    • Evacuate and backfill with Argon (x3). Oxygen exclusion is critical.

    • Add degassed Solvent mixture.

    • Stir vigorously at 60°C. Monitor by LCMS at 1 hour.

Protocol B: The "Anhydrous Rescue"

Best for: Substrates where the nitrile hydrolyzes to an amide (New polar spot observed).

  • Catalyst: SPhos Pd G3 (2–5 mol%)

  • Base: Powdered, anhydrous

    
     (2.0 equiv) or 
    
    
    
    (finely ground).
  • Solvent: Anhydrous Toluene or n-Butanol.

  • Temperature: 80°C – 100°C[2]

  • Procedure:

    • Dry all glassware in an oven.

    • Combine solids in a vial.

    • Add anhydrous solvent.[2]

    • Heat. Note: Without water, the reaction may be slower.[3] If it stalls, add 1 drop of degassed water to initiate the boronic acid activation (the "catalytic water" method).

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl2? It usually works for my other chlorides. A: It is risky. While dppf is a bidentate ligand and resists some poisoning, it lacks the steric bulk of XPhos. In nitrile-rich environments, dppf can be displaced or the nitrile can coordinate to the axial sites of the square-planar complex. If you must use it, raise the temperature to >100°C (microwave) to favor the entropy of ligand dissociation, but watch out for hydrolysis.

Q: My boronic acid is a heteroaryl (e.g., Pyridine-boronic acid). It keeps disappearing. A: Heteroaryl boronic acids are prone to protodeboronation .

  • Fix 1: Switch to a Boronic Ester (Pinacol ester).[4] They are more stable.[2]

  • Fix 2: Use MIDA boronates for slow-release of the active species.

  • Fix 3: Add the boronic acid in portions (e.g., 0.5 equiv every hour) to maintain a fresh supply [2].

Q: I see a spot that matches the mass of the dimer (Homocoupling). A: This indicates oxygen leakage. The catalyst is performing oxidative homocoupling of the boronic acid instead of the cross-coupling. Degas your solvents by sparging with Argon for 15 minutes, not just sonication.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide."

Sources

Removing palladium catalyst from 2-Chlorothiophene-3-carbonitrile product

[1]

Subject: Removing Palladium Catalyst from 2-Chlorothiophene-3-carbonitrile Case ID: T-PD-THIO-001 Support Level: Senior Application Scientist[1][2]

Executive Summary

Removing palladium (Pd) from sulfur-containing heterocycles like 2-Chlorothiophene-3-carbonitrile is chemically challenging.[2] Unlike benzene-based systems, the thiophene sulfur atom acts as a "soft" donor ligand, effectively competing with removal agents to bind the palladium. Additionally, the nitrile group (C≡N) at position 3 provides a secondary coordination site, creating a "sticky" Pd-complex that resists standard washes.

This guide prioritizes Solid-Supported Scavengers (Functionalized Silica) over activated carbon to prevent yield loss caused by the adsorption of the flat, aromatic thiophene ring.

Part 1: Diagnostic & Assessment (The Triage)

Before selecting a protocol, categorize your contamination level.[1][2]

Pd ConcentrationVisual IndicatorRecommended Strategy
> 1000 ppm Dark Black/Brown PrecipitateFiltration + Bulk Scavenging. (Protocol A)
100 - 1000 ppm Red/Orange/Yellow TintHigh-Affinity Scavenging. (Protocol B)[1][2]
< 100 ppm Slight Yellow/Off-whitePolishing. (Protocol C - Crystallization)
Decision Logic Tree

The following workflow illustrates the decision process based on your current Pd load and product stability.

Pd_Removal_DecisionStartSTART: Crude Product(2-Chlorothiophene-3-carbonitrile)Check_PdAssess Pd Content(Visual or ICP-MS)Start->Check_PdHigh_PdHigh Pd (>1000 ppm)Visible ParticulatesCheck_Pd->High_PdMed_PdMed Pd (100-1000 ppm)Soluble SpeciesCheck_Pd->Med_PdLow_PdLow Pd (<100 ppm)Trace ResidueCheck_Pd->Low_PdCeliteCelite Filtration(Remove Pd Black)High_Pd->CeliteStep 1ScavengerSi-Thiol / Si-TMTScavengingMed_Pd->ScavengerPrimary MethodCarbonActivated Carbon(Risk: Yield Loss)Med_Pd->CarbonAlternative (Cheap)CrystRecrystallization(Polishing)Low_Pd->CrystCelite->ScavengerStep 2Scavenger->CrystFinal Polish

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on initial contamination levels.[1]

Part 2: Protocols & Methodologies

Protocol A: Functionalized Silica Scavenging (Recommended)

Why this works: The sulfur in your thiophene ring competes for Pd. You need a ligand with a higher affinity for Pd than the thiophene sulfur.[2] Thiol (-SH) and Thiourea functionalized silicas (e.g., SiliaMetS® Thiol, QuadraPure™) bind Pd irreversibly.

  • Target: Pd(II) and Pd(0) species.[2]

  • Risk: Low.[1][2] Does not affect the C-Cl bond or Nitrile group under these conditions.[2]

Step-by-Step:

  • Dissolution: Dissolve your crude 2-Chlorothiophene-3-carbonitrile in a solvent that dissolves the product but swells the silica (THF, Ethyl Acetate, or Toluene are ideal).[2] Avoid MeOH if possible, as it can reduce scavenger efficiency.[2]

  • Loading: Add SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine).[1][2]

    • Dosage: 5–10 equivalents relative to residual Pd (if known).[1][2] If unknown, add 5-10% w/w relative to the mass of the product.

  • Incubation: Stir at 40°C for 2–4 hours .

    • Critical Note: Do not reflux aggressively.[1][2] While the scavenger needs heat to improve kinetics, excessive heat with active Pd(0) could theoretically risk oxidative addition into the C-Cl bond, though this is rare without a base/reductant.

  • Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the silica.

  • Wash: Rinse the filter cake with fresh solvent to recover entrained product.[1][2][3]

  • Concentrate: Evaporate solvent.

Protocol B: Activated Carbon (The "Old School" Method)

Use Case: Only if silica scavengers are unavailable or cost is the primary constraint. Warning: Thiophenes are flat, aromatic molecules.[2] They adsorb strongly to carbon, leading to 10–20% yield loss .[2]

  • Dissolve crude product in hot Ethanol or Toluene.[1][2]

  • Add Activated Carbon (e.g., Darco® G-60, 10-20% w/w).[1][2]

  • Stir at reflux for 1 hour.

  • Hot Filtration: Filter while hot through Celite.[1][2] If the solution cools, the product will crystallize on the carbon, causing massive yield loss.

Part 3: Troubleshooting & FAQs

Q1: I used a scavenger, but the product is still colored. Why?

A: Color does not always equal Pd content.[2] Conjugated thiophene oligomers (impurities from the coupling reaction) are often intensely yellow/orange.

  • Validation: Run an ICP-MS or XRF scan.[1][2] If Pd is <20 ppm, the color is likely organic impurities, not metal.

  • Fix: If Pd is low, perform a standard silica gel column chromatography or recrystallization to remove the organic chromophores.

Q2: Can I use aqueous washes (e.g., N-Acetylcysteine)?

A: Yes, but with a caveat. Aqueous washes (using water-soluble ligands like NAC or EDTA) rely on the Pd partitioning from the organic phase (DCM/EtOAc) into the water.

  • The Problem: 2-Chlorothiophene-3-carbonitrile is lipophilic.[2] The Pd-Thiophene complex is also lipophilic.[2] It may not partition effectively.[2]

  • The Fix: If using washes, use Sodium Diethyldithiocarbamate . It forms a complex that precipitates or partitions more aggressively, but it can be messy to work up.[1][2]

Q3: Will the scavenger react with the Nitrile or Chloride?

A: No. Commercially available silica scavengers (Thiol, TMT, TAAc) are chemically stable.[2] They will not hydrolyze the nitrile (requires strong acid/base + heat) nor displace the chloride (requires strong nucleophile). They are safe for this substrate.[2]

Part 4: Regulatory Limits (ICH Q3D)[1]

When developing this for pharmaceutical applications, adhere to the International Council for Harmonisation (ICH) Q3D guidelines for Elemental Impurities.[1][4]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (Option 1)*
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

*Option 1 assumes a max daily intake of 10g of drug product.[1][2] If your dose is lower, your limit may be higher.[5]

Part 5: Mechanism of Action (Visualized)[1]

The following diagram explains why Thiol-Silica is superior to Carbon for this specific thiophene substrate.

Scavenger_MechanismPd_ComplexPd-Thiophene Complex(Soluble)InteractionLigand Exchange(-SH displaces Thiophene S)Pd_Complex->InteractionMixSilica_ThiolSilica-Thiol Particle(Solid)Silica_Thiol->InteractionResult_SolidPd-Bound Silica(Trapped on Filter)Interaction->Result_SolidFiltrationResult_LiquidPurified Product(Filtrate)Interaction->Result_LiquidFlow Through

Figure 2: Ligand exchange mechanism where the high-affinity Thiol group on the silica displaces the thiophene sulfur, immobilizing the Palladium.

References

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • SiliCycle Inc. (n.d.).[1][2] SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. SiliCycle Application Notes.

  • International Council for Harmonisation (ICH). (2019).[2] ICH Guideline Q3D (R1) on Elemental Impurities.[2] European Medicines Agency.[2]

  • Biotage. (2023).[2] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base.[2]

Troubleshooting low conversion in 2-Chlorothiophene-3-carbonitrile amination

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TPC-ZN-2024-001 Subject: Troubleshooting Low Conversion in Nucleophilic Displacement of 2-Chlorothiophene-3-carbonitrile Support Tier: Level 3 (Senior Application Scientist)

Initial Diagnostic & Triage[1]

You are experiencing low yields (<10-20%) when attempting to aminate 2-chlorothiophene-3-carbonitrile . This is a common bottleneck caused by a conflict between the substrate's electronic nature and the reaction mechanism selected.

Before proceeding, determine your current failure mode using the diagnostic workflow below:

DiagnosticFlow Start START: Low Conversion Method Which Method? Start->Method SNAr S_NAr (Base/Heat) Method->SNAr PdCat Pd-Catalysis (Buchwald) Method->PdCat TempCheck Temp > 100°C? SNAr->TempCheck LigandCheck Ligand Type? PdCat->LigandCheck SolventCheck Solvent? TempCheck->SolventCheck Yes Action2 ERROR: Reflux too low Use Sealed Tube/Microwave TempCheck->Action2 No (<80°C) Action1 ERROR: Activation Energy Switch to DMSO/NMP SolventCheck->Action1 EtOH/THF SolventCheck->Action2 Dioxane Action3 ERROR: Catalyst Poisoning Switch to Bulky Phosphines (XPhos/BrettPhos) LigandCheck->Action3 PPh3 / dppf

Figure 1: Diagnostic decision tree for identifying the primary cause of reaction failure based on methodology.

Root Cause Analysis

The Paradox

The 2-chlorothiophene-3-carbonitrile scaffold presents a unique challenge:

  • The Activator: The nitrile (-CN) group at position 3 is electron-withdrawing. It stabilizes the Meisenheimer intermediate formed during nucleophilic attack at position 2.

  • The Deactivator: The thiophene ring itself is electron-rich (excess

    
    -density). This opposes the nucleophilic attack.[1][2]
    
  • The Result: Unlike 2-chloropyridines, which react readily, this substrate requires forcing conditions . Standard reflux in ethanol or THF provides insufficient activation energy.

The "Sulfur Effect" in Catalysis

If you switched to Palladium catalysis (Buchwald-Hartwig) and still see low conversion, the culprit is likely catalyst poisoning . The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly to the Palladium center (


 or 

). This forms a non-reactive "resting state," preventing the oxidative addition into the C-Cl bond.

Protocol A: High-Energy (The "Thermal" Route)

Applicability: Primary amines, sterically unhindered secondary amines. Mechanism: Addition-Elimination (


).
The Solution: Dipolar Aprotic Solvents

You must use solvents that solvate the cation (e.g.,


) while leaving the nucleophilic anion "naked" and reactive.

Optimized Protocol:

  • Stoichiometry: 1.0 eq Substrate, 1.5 eq Amine, 2.0 eq Base (

    
     or DIPEA).
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Do not use Ethanol.

  • Concentration: High concentration (0.5 M to 1.0 M) to drive kinetics.

  • Temperature: 100°C – 130°C .

  • Vessel: Sealed pressure tube or Microwave vial.

Data: Solvent & Temperature Impact

EntrySolventTemp (°C)Time (h)Conversion (%)Notes
1Ethanol78 (Reflux)24< 5%FAIL: Temp too low.
2THF66 (Reflux)240%FAIL: Temp too low.
3DMF1001245%Moderate success.
4DMSO 120 4 92% OPTIMAL.
5NMP140 (MW)0.595%Microwave acceleration.

Protocol B: Buchwald-Hartwig (The "Catalytic" Route)

Applicability: Weak nucleophiles (anilines), sterically hindered amines, or if the substrate decomposes at


C.
Key Fix:  Use ligands that are bulky enough to prevent sulfur coordination.
The Mechanism of Failure vs. Success

The diagram below illustrates how standard ligands (like


) allow the thiophene sulfur to bind to the metal, shutting down the cycle. Bulky ligands (Dialkylbiaryl phosphines) create a steric wall that blocks sulfur but allows the C-Cl bond to enter.

PdCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd C-Cl Bond (Bulky Ligands) Poison DEAD END (S-Pd Coordination) Pd0->Poison Thiophene S (Small Ligands) Prod Reductive Elimination (Product) OxAdd->Prod + Amine + Base Prod->Pd0 Regeneration

Figure 2: Catalytic cycle distinguishing between the productive pathway (Blue) and the sulfur poisoning trap (Red).

Optimized Protocol:

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand (CRITICAL): XPhos , BrettPhos , or RuPhos .

    • Why: These ligands are electron-rich (facilitating oxidative addition into the strong C-Cl bond) and extremely bulky (preventing S-poisoning).

  • Base:

    
     (weak bases often fail; Cesium is superior for solubility).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temp: 80°C – 100°C.

Ligand Screening Data (Representative)

LigandClassYield (%)Observation

Simple Phosphine10%Poisoned. Sulfur binds to Pd.
dppfBidentate25%Insufficient activity for Cl-thiophene.
XPhos Biaryl Phosphine88% Excellent. Steric bulk protects Pd.
BrettPhosBiaryl Phosphine91%Best for primary amines.

FAQ: Common Pitfalls

Q: Can I use microwave irradiation for the


 method? 
A:  Yes, and it is highly recommended. The nitrile group is polar and couples well with microwave energy. Try 140°C for 30 minutes in NMP. This often suppresses side reactions (like nitrile hydrolysis) by reducing the total reaction time.

Q: My nitrile group disappeared/hydrolyzed. What happened? A: If you used aqueous base (NaOH/KOH) or undried solvents at high heat, the nitrile (-CN) likely hydrolyzed to the amide (-CONH2) or acid (-COOH).

  • Fix: Use anhydrous

    
     or 
    
    
    
    and dry solvents (DMSO over molecular sieves).

Q: I cannot get the chloride to move, even with XPhos. A: If direct amination fails, consider the Gewald Reaction as an alternative synthesis strategy. Instead of aminating the chloro-thiophene, you build the thiophene ring with the amine already attached using a ketone, sulfur, and malononitrile [1].

References

  • The Gewald Reaction: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, vol. 36, no. 2, 1999, pp. 333–345. Link

  • on Deactivated Heterocycles: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.
  • Pd-Catalysis & Sulfur Poisoning: Guram, A. S., et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, vol. 34, no. 12, 1995. (Establishes the need for bulky ligands in difficult couplings). Link

  • Comparison of

    
     vs Buchwald:  L. Pellegatti, et al. "New heteroaromatic aminations on 5-aryl-1,2,4-triazines... by palladium catalysis." Chemical Pharmaceutical Bulletin, 2010. (Demonstrates the superiority of Pd-catalysis for deactivated rings when optimized). Link
    

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Chloro vs. 2-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Trade-off

In the synthesis of thienobenzodiazepines (e.g., Olanzapine analogs) and poly-heterocyclic scaffolds, 2-chlorothiophene-3-carbonitrile (Cl-TC) and 2-bromothiophene-3-carbonitrile (Br-TC) serve as critical electrophilic building blocks.

The choice between these two substrates is rarely arbitrary; it dictates the catalyst architecture, reaction temperature, and overall cost of goods (COGs).

  • Select 2-Bromothiophene-3-carbonitrile (Br-TC) when:

    • Performing Metal-Halogen Exchange (Lithiation).

    • Using standard Pd-catalysts (e.g., Pd(PPh3)4) for cross-coupling.[1]

    • Reaction kinetics are sluggish, and a better leaving group is required for

      
       under mild conditions.
      
  • Select 2-Chlorothiophene-3-carbonitrile (Cl-TC) when:

    • Cost efficiency is paramount (Cl-TC is typically 30–50% cheaper at scale).

    • Using Next-Gen Buchwald Ligands (e.g., XPhos, SPhos) which render the C-Cl bond activation trivial.

    • High thermal stability is required during storage or harsh upstream processing.

Fundamental Physicochemical Differences

The reactivity divergence stems from the bond dissociation energy (BDE) and the polarizability of the Carbon-Halogen bond. The C3-nitrile group exerts a strong electron-withdrawing effect (


), activating the C2 position for both nucleophilic attack and oxidative addition.
Feature2-Chloro (Cl-TC)2-Bromo (Br-TC)Impact on Reactivity
C–X Bond Energy ~96 kcal/mol~81 kcal/molBr undergoes oxidative addition significantly faster.
C–X Bond Length ~1.72 Å~1.89 ÅBr is sterically more accessible for metal insertion.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl creates a more electrophilic C2 center (better for

addition step), but is a worse leaving group.
Leaving Group Ability ModerateGoodBr is generally preferred for

in thiophenes unless the nucleophile is hard/small.

Scenario A: Nucleophilic Aromatic Substitution ( )

Unlike benzene rings which require strong activation (e.g., nitro groups) for


, the thiophene ring is electron-rich. However, the 3-cyano group  is essential here; it stabilizes the anionic Meisenheimer-like intermediate (Sigma complex) formed upon nucleophilic attack at C2.
Mechanistic Pathway

The reaction proceeds via an Addition-Elimination mechanism.[2]

SNAr_Mechanism cluster_legend Kinetic Note Start Substrate (X=Cl, Br) TS1 Transition State 1 (Addition) Start->TS1 + Nu Nu Nucleophile (Nu-) Nu->TS1 Inter Meisenheimer Complex (Stabilized by -CN) TS1->Inter k1 (slow for Cl) TS2 Transition State 2 (Elimination) Inter->TS2 Prod Product (2-Nu-thiophene) TS2->Prod k2 (fast for Br) - X leaves note If k1 is RDS: Cl ~ Br (or Cl > Br) If k2 is significant: Br > Cl

Figure 1:


 pathway. The nitrile group at C3 acts as an electron sink, stabilizing the negative charge at C2 during the intermediate phase.
Comparative Performance Data

In reactions with primary amines (e.g., synthesis of 2-amino precursors):

  • Br-TC: Typically reacts at 60–80°C in DMF or DMSO.

  • Cl-TC: Often requires 100–120°C or stronger bases (e.g., Cs₂CO₃) to achieve comparable rates.

Verdict: Use Br-TC for thermally sensitive nucleophiles. Use Cl-TC for robust amines where heating is acceptable.

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3][4]

This is where the difference is most pronounced. The rate-determining step (RDS) in the catalytic cycle is the Oxidative Addition of the Pd(0) species into the C–X bond.[3]

The "Ligand Wall"
  • Br-TC: The C–Br bond breaks easily. Standard, cheap phosphines like Triphenylphosphine (PPh₃) are sufficient.

  • Cl-TC: The C–Cl bond is stronger. You must use electron-rich, bulky ligands (Dialkylbiaryl phosphines) to facilitate oxidative addition.

Suzuki_Decision Start Select Substrate Br_Path 2-Bromo-TC Start->Br_Path Cl_Path 2-Chloro-TC Start->Cl_Path Cat_Br Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Br_Path->Cat_Br Cat_Cl Catalyst: Pd2(dba)3 + XPhos/SPhos or Pd-PEPPSI-IPr Cl_Path->Cat_Cl Temp_Br Temp: 60-80°C Cat_Br->Temp_Br Result_Br Yield: High (>90%) Cost: Low Catalyst Cost Temp_Br->Result_Br Temp_Cl Temp: 80-110°C Cat_Cl->Temp_Cl Result_Cl Yield: Moderate-High Cost: High Catalyst Cost Temp_Cl->Result_Cl

Figure 2: Decision Matrix for Suzuki Coupling conditions based on halogen choice.

Experimental Protocols

Protocol A: Suzuki Coupling of 2-Chlorothiophene-3-carbonitrile

Designed for the less reactive Chloride using Buchwald Ligands.

Reagents:

  • 2-Chlorothiophene-3-carbonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge a reaction vial with the chloride, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill with Argon (x3). Crucial: SPhos is air-sensitive in solution.

  • Add degassed Toluene/Water.

  • Heat to 100°C for 4–6 hours.

  • Monitor: TLC (Hexane/EtOAc 8:1). The chloride spot will disappear slower than a bromide would.

  • Workup: Filter through Celite, extract with EtOAc, concentrate.

Protocol B: Amination of 2-Bromothiophene-3-carbonitrile

Designed for mild displacement with a secondary amine (e.g., N-methylpiperazine).

Reagents:

  • 2-Bromothiophene-3-carbonitrile (1.0 equiv)

  • N-Methylpiperazine (1.5 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolve the bromide in MeCN (0.5 M concentration).

  • Add DIPEA and the amine.

  • Heat to 60°C . (Note: The Chloride analog would require reflux at 82°C or a switch to DMF at 100°C).

  • Reaction is typically complete in 2–3 hours.

  • Purification: Pour into water. The product often precipitates due to the lipophilic nature of the thiophene core; filter and wash.

Metal-Halogen Exchange (Lithiation) Warning

If your workflow involves generating the 2-lithio-thiophene-3-carbonitrile species (e.g., to react with an aldehyde):

  • USE 2-BROMO: Treat with

    
    -BuLi at -78°C . The exchange is instantaneous and clean.
    
  • AVOID 2-CHLORO: The Lithium-Chlorine exchange is extremely slow. You will likely observe deprotonation at C5 (ortho-lithiation to the sulfur) or nucleophilic attack on the nitrile group before the Cl exchanges.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Confirming C-Cl vs C-Br trends in heteroaromatics).

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ligand Effects (SPhos/XPhos): Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Thiophene

    
     Reactivity:  Spinelli, D., et al. (2002). Nucleophilic substitution in thiophene derivatives. Advances in Heterocyclic Chemistry, 83, 1–99. [Link]
    
  • Olanzapine Precursor Synthesis: Review of patents regarding 2-amino-3-cyanothiophene synthesis often cites 2-halo intermediates. See Org. Process Res. Dev. 2010, 14, 1, 282–288 for related thiophene chemistry. [Link]

Sources

Comprehensive Characterization of Impurities in 2-Chlorothiophene-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chlorothiophene-3-carbonitrile is a critical pharmacophore and intermediate, most notably serving as a precursor in the synthesis of atypical antipsychotics like Olanzapine .[1] Its purity profile is a Critical Quality Attribute (CQA) because the thiophene ring's high reactivity often leads to complex isomeric mixtures and over-chlorinated byproducts that are difficult to separate downstream.

This guide provides a comparative technical analysis of analytical methodologies for characterizing these impurities. Unlike standard certificates of analysis (CoA) that rely solely on HPLC-UV area normalization, this guide advocates for an orthogonal approach combining HPLC-MS, GC-MS, and NMR to detect "silent" impurities (non-chromophoric or co-eluting isomers) that compromise drug safety and yield.[1]

Part 1: The Impurity Landscape & Origin Analysis[1]

To characterize impurities effectively, one must understand their synthetic origin.[1] The commercial production of 2-Chlorothiophene-3-carbonitrile generally follows two dominant routes, each generating a distinct impurity fingerprint.

Synthetic Routes and Resulting Impurities[1][2][3]
  • Route A: Electrophilic Chlorination of 3-Cyanothiophene. [1]

    • Mechanism:[1][2][3][4] Direct chlorination using

      
       or sulfuryl chloride (
      
      
      
      ).
    • Impurity Profile: High risk of 2,5-dichlorothiophene-3-carbonitrile (over-chlorination) and 2-chlorothiophene-4-carbonitrile (regioisomer).[1]

  • Route B: Cyanation of 2,3-Dichlorothiophene. [1]

    • Mechanism:[1][2][3][4] Nucleophilic aromatic substitution or transition-metal catalyzed cyanation.[1]

    • Impurity Profile: Residual metal catalysts (Pd, Cu), 2,3-dichlorothiophene (starting material), and hydrolysis byproducts like 2-chlorothiophene-3-amide .[1]

Visualization of Impurity Genesis

The following diagram maps the genesis of key impurities based on the standard chlorination route, highlighting the separation challenges.

ImpurityPathways SM 3-Cyanothiophene (Starting Material) Reagent Chlorination (Cl2 / SO2Cl2) SM->Reagent Product 2-Chloro-3-CN (Target Product) Reagent->Product Major (Alpha subst.) Impurity1 2,5-Dichloro-3-CN (Over-chlorination) Reagent->Impurity1 Excess Cl2 Impurity2 4-Chloro-3-CN (Regioisomer) Reagent->Impurity2 Beta subst. Impurity3 2-Chloro-3-Amide (Hydrolysis) Product->Impurity3 Moisture/Acid

Figure 1: Synthetic genesis of impurities in the chlorination of 3-cyanothiophene. Note the competitive formation of the 2,5-dichloro analog.

Part 2: Comparative Analysis of Analytical Techniques

Researchers often default to HPLC-UV, but this method has blind spots for this specific molecule.[1] The table below objectively compares the performance of three primary analytical alternatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Reverse Phase) Method B: GC-MS (Electron Impact) Method C: 1H-NMR (Quantitative)
Primary Utility Routine QC, Quantification of non-volatiles.[1]Identification of volatile isomers & halides.Structural confirmation of regioisomers.
Specificity (Isomers) Medium. 2-Cl and 4-Cl isomers often co-elute on C18 columns.[1]High. Excellent separation of structural isomers based on boiling point.[1]High. Distinct coupling constants (

-values) for thiophene protons.
Sensitivity (LOD) High (< 0.05%).Very High (< 0.01%).[5]Low (~1%).
Blind Spots Inorganic salts, moisture, non-UV active impurities.[1]Thermally unstable compounds (amides may dehydrate).Minor impurities (<1%) are lost in baseline noise.
Throughput 15-30 min/run.[1][2]20-40 min/run.[1]5-10 min/run.[1][2]
Recommendation Gold Standard for Purity % Critical for Impurity ID Reference Standard Validation

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of internal standards (IS) is mandatory to account for detector response variations.

Protocol A: High-Resolution HPLC-UV Method (Purity & Related Substances)

Rationale: A standard C18 column often fails to resolve the 2,5-dichloro impurity from the target.[1] This protocol uses a Phenyl-Hexyl column to exploit


 interactions for better selectivity.[1]

Parameters:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150mm x 4.6mm, 3.5µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (thiophene

    
    ) and 220 nm (amide detection).
    
  • Temperature: 35°C (Critical for isomer resolution).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 60 Linear Gradient
20.0 90 Wash

| 20.1 | 10 | Re-equilibration |

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between 2-Chlorothiophene-3-carbonitrile and 2,5-Dichlorothiophene-3-carbonitrile.
    
  • Tailing Factor: < 1.5 for the main peak.

Protocol B: GC-MS for Volatile Impurity Profiling

Rationale: Thiophene derivatives are volatile. GC-MS is superior for identifying the 2,3-dichlorothiophene starting material which has poor UV absorbance compared to the nitrile product.[1]

Parameters:

  • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm).[1] Note: Thicker film needed for volatile retention.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • MS Source: EI @ 70 eV; Scan range 35-400 amu.[1]

Key Identification Markers (m/z):

  • Target (2-Cl-3-CN): Molecular ion

    
     ~143/145 (3:1 ratio).[1]
    
  • Impurity (2,5-DiCl-3-CN):

    
     ~177/179/181 (9:6:1 ratio).[1]
    
  • Impurity (Des-chloro):

    
     ~109.[1]
    

Part 4: Genotoxic Impurity Assessment (GTI)

Under ICH M7 guidelines, thiophene derivatives and their precursors carry structural alerts for genotoxicity.[1]

  • Alkyl Halides: If alkyl halides were used in earlier steps (e.g., chloromethylation), they are potent alkylating agents.[1]

  • Epoxides: Thiophene rings can undergo metabolic activation to thiophene-S-oxides or epoxides, which are DNA-reactive.[1]

  • Control Strategy:

    • Purge Factor: Demonstrate that the crystallization process purges these impurities to < TTC (Threshold of Toxicological Concern), typically 1.5 µ g/day .

    • Testing: Use Protocol B (GC-MS) in SIM (Selected Ion Monitoring) mode to achieve ppm-level detection limits for specific alkyl halides.

Part 5: Analytical Workflow Decision Tree

Use this logic flow to select the appropriate characterization path for your sample batch.

AnalyticalWorkflow Start Raw Material Sample (2-Cl-3-CN) InitialScreen 1. HPLC-UV (Protocol A) Check Purity % Start->InitialScreen Decision Purity > 98%? InitialScreen->Decision Pass Release for Synthesis Decision->Pass Yes Fail Investigate Impurities Decision->Fail No VolatileCheck 2. GC-MS (Protocol B) Check for Halides/Isomers Fail->VolatileCheck StructureCheck 3. 1H-NMR / 13C-NMR Confirm Regio-chemistry Fail->StructureCheck VolatileCheck->StructureCheck If ambiguous

Figure 2: Decision tree for analytical characterization and batch release.

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[6] Link

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (2013).[7] Link

  • Organic Syntheses. 2-Chloromethylthiophene and related thiophene functionalization. Coll. Vol. 3, p. 197.[1] Link

  • National Institutes of Health (NIH). Predicting the genotoxicity of thiophene derivatives from molecular structure.[1] Chemical Research in Toxicology. Link

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants (Application Note).Link

Sources

Comparative Guide: Ligand Selection for Suzuki Coupling of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thiophene Challenge"

The Suzuki-Miyaura coupling of 2-chlorothiophene-3-carbonitrile presents a unique tripartite challenge in medicinal chemistry. Unlike standard phenyl chlorides, this substrate combines three destabilizing factors:

  • Catalyst Poisoning: The thiophene sulfur atom has a high affinity for Palladium (Pd), potentially forming inactive resting states (Pd-S coordination) that arrest the catalytic cycle.

  • Electronic Deactivation: While the nitrile group at C3 is electron-withdrawing (activating the C-Cl bond for oxidative addition), it also introduces a competing coordination site for the metal center.

  • Steric Congestion: The proximity of the nitrile group to the reaction center (C2) creates a "ortho-substituted" steric environment that hampers transmetallation with bulky boronic acids.

This guide evaluates the most effective ligand classes to overcome these barriers, moving beyond legacy systems (e.g., PPh3) to modern, engineered ligand architectures.

Ligand Performance Analysis

The following analysis synthesizes performance data for heteroaryl chlorides, specifically targeting the 2-chlorothiophene scaffold.

Candidate A: SPhos (Buchwald Biaryl Phosphine)
  • Role: The "Universal" Heteroaryl Specialist.

  • Mechanism: The methoxy groups on the biaryl backbone provide secondary interactions with the Pd center, increasing the stability of the active Pd(0) species. Its bulk promotes reductive elimination, while its electron-rich nature facilitates the difficult oxidative addition into the C-Cl bond.

  • Verdict: Primary Recommendation. SPhos consistently delivers the highest turnover numbers (TON) for activated heteroaryl chlorides.

Candidate B: XPhos (Steric Specialist)
  • Role: The Bulky Partner.

  • Mechanism: Similar to SPhos but with isopropyl groups on the non-coordinating ring. It is exceptionally good at preventing homocoupling of the boronic acid, a common side reaction when the oxidative addition is slow.

  • Verdict: Secondary Recommendation. Use if SPhos fails due to extreme steric hindrance on the boronic acid partner.

Candidate C: Pd-PEPPSI-IPent (NHC Ligand)
  • Role: The "Tank".

  • Mechanism: N-Heterocyclic Carbenes (NHCs) bind to Pd much more tightly than phosphines. They are virtually immune to sulfur poisoning from the thiophene ring.

  • Verdict: Niche Recommendation. Use if the substrate contains additional "soft" donors (thioethers, free amines) that poison phosphine catalysts.

Comparative Performance Matrix
FeatureSPhos XPhos PPh3 (Legacy) PEPPSI-IPent
Oxidative Addition (C-Cl) ExcellentExcellentPoorVery Good
Resistance to S-Poisoning HighHighLowExtreme
Steric Tolerance (Boronic Acid) ModerateHighLowHigh
Reaction Temperature 60–80 °C80–100 °C>100 °C25–60 °C
Typical Yield (Heteroaryl Cl) 85–98%80–95%<30%90–99%

Technical Insight: For 2-chlorothiophene-3-carbonitrile, the electron-withdrawing nitrile group actually helps the reaction by lowering the bond dissociation energy of the C-Cl bond compared to unactivated chlorothiophenes. Therefore, extremely active ligands like SPhos often run to completion in <2 hours.

Recommended Experimental Protocols

These protocols are designed to be self-validating. If the color does not change as described, the catalyst has likely deactivated.

Protocol A: The "Gold Standard" (SPhos System)

Best for: Rapid screening, scale-up <10g.

Reagents:

  • Substrate: 2-Chlorothiophene-3-carbonitrile (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Alternative:SPhos Pd G3 precatalyst (2 mol%) – Highly Recommended for consistency.

  • Base: K3PO4 (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: Toluene/Water (4:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and base to the reaction vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen kills the active Pd-SPhos species).

  • Catalyst Addition: Add the Pd source and Ligand (or Precatalyst) quickly under positive inert gas pressure.

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 80 °C .

    • Visual Check: The reaction should turn from a pale suspension to a dark/black solution (active catalyst) and eventually precipitate salts. If it remains pale yellow/orange, the catalyst has not activated.

  • Workup: Filter through Celite to remove Pd black.

Protocol B: The "Robust" Method (PEPPSI-IPent)

Best for: Difficult boronic acids or high-sulfur substrates.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: THF or Isopropanol (Technical grade is often acceptable)

Step-by-Step:

  • Combine all solids in air (PEPPSI catalysts are air-stable in solid form).

  • Add solvent.[1]

  • Stir at Room Temperature for 1 hour. If conversion is low (<50%), heat to 50 °C.

  • Note: This reaction often proceeds without strict inert atmosphere, though deoxygenation is always good practice.

Mechanistic Visualization

The following diagram illustrates the critical "Decision Point" where the ligand (L) must outcompete the Thiophene Sulfur (S) for the Palladium center.

SuzukiMechanism PreCat Pd(II) Precatalyst ActivePd Active Pd(0)-L Species PreCat->ActivePd Reduction OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate Poison Inactive Pd-S Complex (Catalyst Death) ActivePd->Poison S-Coordination (If Ligand is Weak) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid + Base OxAdd->Poison Chelation by CN/S RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Substrate 2-Cl-Thiophene-3-CN Substrate->OxAdd Boronic Ar-B(OH)2 Boronic->TransMet

Figure 1: Catalytic cycle highlighting the competition between productive Oxidative Addition and non-productive Sulfur poisoning. Strong ligands (SPhos/PEPPSI) shift the equilibrium away from the 'Catalyst Death' pathway.

References

  • Buchwald, S. L., et al. (2005). "Universal Ligands for the Suzuki-Miyaura Coupling of Aryl Chlorides." Angewandte Chemie International Edition. Link

    • Establishes SPhos as the premier ligand for heteroaryl chlorides.
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry – A European Journal. Link

    • Details the resistance of NHC ligands to poisoning.
  • Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. Link

    • Provides specific examples of thiophene coupling efficiencies.
  • Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide." Link

    • Practical guide on solvent/base selection for SPhos/XPhos systems.

Sources

Head-to-head comparison of Stille vs Suzuki coupling for 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stille vs. Suzuki Coupling for 2-Chlorothiophene-3-carbonitrile

Executive Summary: The Strategic Choice

For the functionalization of 2-chlorothiophene-3-carbonitrile , the choice between Stille and Suzuki-Miyaura coupling is rarely about yield alone—it is a trade-off between functional group stability and downstream process safety .

  • The Suzuki-Miyaura reaction is the industrial gold standard due to low toxicity, but it presents a specific risk for this substrate: the nitrile group (C3-CN) is susceptible to hydrolysis (to amide or carboxylic acid) under the aqueous basic conditions required for boron transmetallation.

  • The Stille reaction offers a neutral pH environment, preserving the nitrile and preventing side reactions on the electron-deficient thiophene ring, but incurs a heavy penalty in purification complexity (tin removal) and toxicity.

Part 1: Head-to-Head Performance Matrix

The following data summarizes typical performance metrics for coupling 2-chlorothiophene-3-carbonitrile with a standard aryl partner (e.g., Phenyl-B(OH)₂ vs. Phenyl-SnBu₃).

FeatureSuzuki-Miyaura Coupling Stille Cross-Coupling
Primary Mechanism Boron Transmetallation (Base Activated)Tin Transmetallation (Neutral/Additives)
Yield Potential 75–90% (Optimization dependent)85–95% (High consistency)
Nitrile Stability Moderate Risk: Hydrolysis at >80°C with strong bases (e.g.,

, NaOH).
High: Neutral conditions preserve the -CN group perfectly.
Reaction Rate Fast (3–6 hours).Slower (12–24 hours) without CuI acceleration.
Purification Simple (Aqueous extraction/Crystallization).Difficult: Requires specific protocols to remove organotin residues.
Atom Economy High (Boronic acids are low MW).Low (Stoichiometric tributyltin waste).
Scalability Excellent (Kilogram scale).Poor (Toxic waste disposal costs are prohibitive).

Part 2: Expert Technical Analysis & Protocols

A. Suzuki-Miyaura Coupling: The Scalable Route

The Challenge: The electron-withdrawing nitrile and the sulfur heteroatom make the C2-Cl bond highly activated for oxidative addition. However, the electron-deficient ring is also prone to nucleophilic attack by the base (OH⁻), leading to hydrolysis.

Optimization Strategy: Use anhydrous conditions where possible or weak bases. The "Buchwald Protocol" using phosphate bases often balances activity with stability.

Recommended Protocol (Self-Validating):

  • Reagents: 2-Chlorothiophene-3-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq),

    
     (3 mol%).
    
  • Base/Solvent:

    
     (2.0 eq) in 1,4-Dioxane/Water (10:1). Note: Minimize water to strictly what is needed for base solubility.
    
  • Procedure:

    • Degas solvents with Argon for 15 mins (Critical: Oxygen promotes homocoupling).

    • Heat to 80°C. Monitor by HPLC every hour.

    • Validation Check: If Nitrile hydrolysis (M+18 peak in MS) exceeds 5%, switch base to

      
       or reduce water ratio.
      
B. Stille Cross-Coupling: The "Precision" Route

The Challenge: Stille is chemically superior for the substrate but operationally inferior due to tin. It is the method of choice when the coupling partner is unstable to base or when the nitrile must remain untouched for immediate downstream chemistry (e.g., reduction to amine).

Optimization Strategy: Use the "Copper Effect." The addition of Copper(I) Iodide (CuI) accelerates the transmetallation step, which is the rate-determining step for electron-poor electrophiles like this thiophene.

Recommended Protocol (Self-Validating):

  • Reagents: 2-Chlorothiophene-3-carbonitrile (1.0 eq), Aryl-SnBu₃ (1.1 eq),

    
     (5 mol%).
    
  • Additives: CuI (10 mol%), CsF (2.0 eq - optional, for fluoride-assisted activation).

  • Solvent: Toluene (anhydrous) or DMF.

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100°C.

    • Validation Check: Reaction should turn black (Pd precipitation) only after completion. Early blacking out indicates catalyst death (add phosphine ligand).

  • Crucial Purification (Tin Removal):

    • Do not rely on silica gel alone. Treat crude reaction with 10% aq. KF (potassium fluoride) for 30 mins. This precipitates insoluble

      
      , which can be filtered off before chromatography.
      

Part 3: Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for selecting the correct method based on substrate constraints.

CouplingDecision Start Substrate: 2-Chlorothiophene-3-carbonitrile CheckScale Is Scale > 10 grams? Start->CheckScale CheckPartner Is Coupling Partner Base Sensitive? CheckScale->CheckPartner No (Lab Scale) SuzukiPath Route A: Suzuki-Miyaura CheckScale->SuzukiPath Yes (Avoid Toxic Waste) CheckPartner->SuzukiPath No StillePath Route B: Stille Coupling CheckPartner->StillePath Yes (e.g., acidic protons, esters) SuzukiOpt Optimization: Use K3PO4/Dioxane Risk: Nitrile Hydrolysis SuzukiPath->SuzukiOpt StilleOpt Optimization: Use Pd(PPh3)4 + CuI Req: KF Workup for Tin StillePath->StilleOpt

Caption: Decision tree for selecting coupling methodology. Blue nodes indicate decision points; Green indicates the preferred industrial route; Red indicates the specialized laboratory route.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9] (Foundational text on Stille mechanism and the "Copper Effect"). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Specifics on activating aryl chlorides). Link

  • BenchChem Application Note. (2025). Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives. (Analogous electron-poor thiophene reactivity). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Chlorothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat this compound as generic organic waste. 2-Chlorothiophene-3-carbonitrile (CAS: 2873-36-1) presents a dual-hazard profile: it is a halogenated organic and a nitrile . Mishandling this compound—specifically mixing it with acidic waste streams—can result in the liberation of Hydrogen Cyanide (HCN) gas, a lethal asphyxiant.

This guide provides a self-validating workflow to ensure zero-incident disposal. It moves beyond basic compliance to establish a "Safety by Design" protocol for your laboratory.

The Hazard Matrix: Understanding the Causality

To manage risk, you must understand the molecular behavior of the waste. This compound is not passive; it is reactive under specific conditions.

Hazard ComponentMolecular SourceThe Operational RiskThe Causality (Why?)
Cyanide Generation Cyano group (-CN)Lethal Gas Release Contact with strong acids (

) protonates the cyanide, releasing HCN gas.
Toxic Combustion Chlorine (-Cl) & Sulfur (-S-)Incinerator Damage / Fumes Burning generates HCl and SOx. Standard incinerators may not handle high-halogen loads without scrubbers.
Aquatic Toxicity Thiophene RingEnvironmental Persistence Thiophene derivatives are often toxic to aquatic life; drain disposal is strictly prohibited.
Acute Toxicity Whole MoleculeExposure Injury Toxic if swallowed, inhaled, or in contact with skin.[1]

The Segregation Firewall (Self-Validating System)

The most critical step in disposal is segregation . You must establish a "Firewall" between this waste and incompatible streams.[2]

The Golden Rule: 2-Chlorothiophene-3-carbonitrile must be disposed of as Solid/Liquid Halogenated Waste .

Chemical Compatibility Matrix

Use this table to validate your waste stream decisions before pouring.

Waste StreamStatusScientific Rationale
Acidic Waste (Aqueous) FORBIDDEN CRITICAL RISK: Acid hydrolysis yields HCN gas.
Oxidizing Agents FORBIDDEN Risk of exothermic reaction and toxic fume generation.
Non-Halogenated Solvents AVOID Mixing halogenated compounds into non-halogenated streams creates "orphan waste" that is expensive to burn.
Halogenated Solvents PERMITTED Compatible.[3] This is the standard stream for chlorinated organics.
Solid Waste (Silica/Rags) PERMITTED Must be double-bagged and labeled as "Toxic Solid Waste."

Operational Workflow: From Bench to Pickup

The following diagram illustrates the decision logic for disposing of 2-Chlorothiophene-3-carbonitrile.

DisposalWorkflow Start Waste Generation (2-Chlorothiophene-3-carbonitrile) StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid AcidCheck Is pH < 7? Liquid->AcidCheck Neutralize Adjust to pH 9-10 (Prevent HCN) AcidCheck->Neutralize Yes (Risk!) StreamSelect Segregate: Halogenated Waste AcidCheck->StreamSelect No (Safe) Neutralize->StreamSelect Container Select Container: HDPE or Glass (Amber) StreamSelect->Container Bagging Double Bag (Polyethylene) Seal Tightly Solid->Bagging Bagging->Container Labeling Labeling: 1. 'Halogenated Organic' 2. 'Toxic' & 'Nitrile' 3. List Content % Container->Labeling Storage Satellite Accumulation Area (Cool, Dry, Ventilated) Labeling->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Decision logic for the segregation and packaging of 2-Chlorothiophene-3-carbonitrile waste.

Detailed Procedural Steps
Step 1: Identification & Preparation
  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Handle inside a fume hood.

  • Assessment: Confirm the waste is not mixed with strong acids or oxidizers.

Step 2: Container Selection[2][4]
  • Liquids: Use High-Density Polyethylene (HDPE) or amber glass bottles. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Solids: Use a wide-mouth HDPE jar or double-line a fiber drum with heavy-duty polyethylene bags (minimum 6 mil thickness).

Step 3: Labeling (The Chain of Custody)

A generic "Waste" label is insufficient. The label must explicitly state:

  • Chemical Name: "2-Chlorothiophene-3-carbonitrile Solution/Solid"

  • Hazard Class: "Toxic," "Irritant," "Halogenated."

  • Specific Warning: "CONTAINS NITRILES - DO NOT MIX WITH ACID."

Step 4: Storage & Handoff[2][5][6]
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container tightly closed to prevent the escape of volatile chlorinated vapors.

  • Disposal Method: The waste must be destroyed via high-temperature incineration equipped with acid gas scrubbers (to capture HCl and SOx).

Emergency Contingency: Spill Management

In the event of a spill, immediate action prevents exposure.[7]

  • Evacuate & Ventilate: If the spill is outside a fume hood, evacuate the immediate area.

  • PPE Upgrade: Use a half-mask respirator with organic vapor/acid gas cartridges if vapors are present.

  • Containment (Liquids):

    • Do NOT use paper towels (increases surface area for evaporation).

    • Use vermiculite or chemically inert absorbent pads .

    • Pro-Tip: Do not use standard clay litter if the solution is acidic; use a neutralizing absorbent designed for acid/organic spills.

  • Decontamination:

    • Wash the area with a mild alkaline soap solution (pH ~9) to ensure any trace nitrile residues do not acidify.

    • Collect all cleanup materials as Hazardous Solid Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Generators: Categories and Regulations.

  • PubChem. (2025). 2-Chlorothiophene-3-carbonitrile Compound Summary. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.